molecular formula C7H8ClNO3 B15324893 Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

カタログ番号: B15324893
分子量: 189.59 g/mol
InChIキー: YCTJJKRUSVDMJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H8ClNO3

分子量

189.59 g/mol

IUPAC名

methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H8ClNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3

InChIキー

YCTJJKRUSVDMJW-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=NOC(=C1)CCCl

製品の起源

United States
Foundational & Exploratory

Chemoselective Functionalization and Stability Profiling of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS: 2731011-24-6) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and agrochemical development[1]. As an application scientist, I frequently leverage this scaffold because it offers three orthogonal vectors for structural diversification: a reactive alkyl chloride, a modifiable methyl ester, and a latent enaminone masked within the isoxazole core. However, mastering this compound requires a deep mechanistic understanding of its stability profile, particularly the lability of the N-O bond under specific energetic and chemical conditions[2]. This whitepaper details the physicochemical properties, degradation pathways, and self-validating protocols for the chemoselective functionalization of this critical intermediate.

Physicochemical Profiling

Before designing synthetic routes, it is critical to establish the baseline physical and structural parameters of the molecule. The presence of the electron-withdrawing ester at the C3 position significantly alters the electron density of the isoxazole core, impacting both stability and reactivity.

PropertyValue
Chemical Name Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate
CAS Registry Number 2731011-24-6[1]
Molecular Formula C7H8ClNO3[1]
Molecular Weight 189.60 g/mol [1]
Structural Class 3,5-Disubstituted Isoxazole
Key Reactive Sites C3-Methyl Ester, C5-Alkyl Chloride, N-O Heteroatom Bond

Mechanistic Stability and Degradation Pathways

The isoxazole ring is an electron-rich aromatic system, yet it harbors an intrinsic vulnerability: the weak nitrogen-oxygen (N-O) bond[3]. Understanding the boundary conditions of this stability is paramount to prevent catastrophic yield losses during multi-step syntheses.

  • Hydrolytic and Basic Stability: While the isoxazole ring is generally robust under acidic to neutral conditions, the presence of the electron-withdrawing C3-carboxylate sensitizes the ring to base-catalyzed degradation[2]. Exposure to strong aqueous bases (e.g., >1M NaOH) at elevated temperatures can lead to premature ester saponification, followed by deprotonation and subsequent ring-opening into inactive degradants[2].

  • Photochemical Lability: Under UV irradiation, the N-O bond undergoes homolytic cleavage. This photolysis generates a highly reactive, transient azirine intermediate, which rapidly isomerizes to a more stable oxazole derivative or reacts with adjacent nucleophiles[3]. Consequently, long-term storage of this compound must be in amber vials, and photochemical reaction conditions should be avoided unless ring expansion or isomerization is explicitly desired.

  • Reductive Susceptibility: The N-O bond is highly susceptible to catalytic hydrogenation (e.g., Pd/C, H2​ ). Reductive cleavage of the isoxazole ring yields Z-enaminones, effectively unmasking a 1,3-dicarbonyl equivalent[4]. This must be accounted for when planning downstream reductions of other functional groups.

StabilityMap Isoxazole Isoxazole Ring UV UV Irradiation (Photolysis) Isoxazole->UV Base Strong Base / Heat Isoxazole->Base Azirine Transient Azirine Intermediate UV->Azirine N-O Cleavage Oxazole Oxazole Rearrangement (Isomerization) Azirine->Oxazole Rearrangement RingOpen Ring-Opened Degradants Base->RingOpen Deprotonation & Cleavage

Photochemical and base-catalyzed degradation pathways of the isoxazole ring.

Orthogonal Reactivity and Synthetic Strategy

The true value of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate lies in its orthogonal reactivity. By carefully tuning the reaction conditions, one can selectively address the C5-chloroethyl group or the C3-ester without disturbing the heterocycle.

ReactivityMap Core Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate SN2 SN2 Amination/Etherification (C5-Side Chain) Core->SN2 Nucleophiles (Amines/Thiols) Ester Saponification/Amidation (C3-Ester) Core->Ester LiOH or Amines/AlMe3 Ring Reductive Cleavage (N-O Bond) Core->Ring Pd/C, H2 or Fe/NH4Cl

Orthogonal reactivity pathways of the 3,5-disubstituted isoxazole scaffold.

Self-Validating Experimental Protocol: Chemoselective SN​2 Amination

To demonstrate the practical application of this building block, the following protocol details the chemoselective displacement of the primary chloride by a secondary amine (morpholine), preserving both the methyl ester and the isoxazole core.

Objective: Synthesis of Methyl 5-(2-morpholinoethyl)-1,2-oxazole-3-carboxylate.

Methodology & Causality:
  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (1.0 eq, 1.0 mmol) in anhydrous acetonitrile (10 mL).

    • Causality: Anhydrous acetonitrile is selected as a polar aprotic solvent. It accelerates the SN​2 transition state by poorly solvating the nucleophile, while the strict exclusion of water prevents competitive hydrolysis of the C3-methyl ester.

  • Catalyst Activation: Add Potassium Iodide (KI, 0.1 eq). Stir for 10 minutes at room temperature.

    • Causality: KI initiates a Finkelstein-type halogen exchange. The in situ conversion of the alkyl chloride to an alkyl iodide creates a significantly superior leaving group. This catalytic acceleration allows the reaction to proceed at lower temperatures (60 °C instead of >80 °C), safeguarding the thermally sensitive N-O bond[2].

  • Base and Nucleophile Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 1.5 eq) followed by Morpholine (1.2 eq). Heat the suspension to 60 °C.

    • Causality: K2​CO3​ is a mild, insoluble inorganic base. It acts as an acid scavenger for the generated HCl/HI without providing soluble hydroxide ions that would saponify the ester. Furthermore, its basicity is low enough to prevent an E2 elimination of the chloroethyl group, which would undesirably yield a 5-vinylisoxazole byproduct.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 4 hours, analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the higher Rf​ starting material spot is entirely consumed, replaced by a lower Rf​ , UV-active product spot (due to the added polarity of the morpholine moiety).

  • Quench and Workup: Cool the mixture to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Causality: Water neutralizes the reaction and completely dissolves the inorganic salts (KCl, KI, excess K2​CO3​ ), pulling them into the aqueous phase while the organic product partitions cleanly into the EtOAc layer.

  • Purification and LC-MS (Self-Validation Checkpoint 2): Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Analyze the crude residue via LC-MS. The protocol is validated upon observing the target mass [M+H]+=241.1 m/z , confirming successful amination without ester cleavage (which would incorrectly yield [M+H]+=227.1 m/z ).

References

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL:[Link]

  • Isoxazole Source: Wikipedia URL:[Link]

Sources

CAS 2731011-24-6 structural analysis and characterization data

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Analysis and Characterization of CAS 2731011-24-6

Executive Summary

CAS 2731011-24-6, chemically designated as Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate, is a highly versatile bifunctional heterocyclic building block. In modern medicinal chemistry and targeted protein degradation (PROTAC) workflows, such intermediates are critical for constructing rigid, metabolically stable linker architectures. Because any structural ambiguity at the intermediate stage propagates exponentially through multi-step syntheses, rigorous structural characterization is paramount. This guide provides a comprehensive, self-validating analytical framework for confirming the structural integrity, regiochemistry, and purity of this compound.

Molecular Architecture & Reactivity Profiling

The molecule features three distinct reactivity nodes that dictate both its synthetic utility and its analytical behavior:

  • Isoxazole Core : An electron-deficient heteroaromatic ring that dictates the overall geometry and provides metabolic stability.

  • C3-Methyl Ester : A hydrolyzable moiety that serves as a precursor for amidation or further functionalization.

  • C5-(2-Chloroethyl) Group : A terminal electrophile primed for nucleophilic substitution (Sₙ2) reactions, typically with amines or thiolates.

Reactivity Core CAS 2731011-24-6 Isoxazole Core C3 C3: Methyl Ester (H-bond acceptor) Core->C3 Position 3 C4 C4: CH (NMR Diagnostic Handle) Core->C4 Position 4 C5 C5: 2-Chloroethyl (Electrophilic SN2 center) Core->C5 Position 5

Figure 1: Molecular architecture and reactivity nodes of CAS 2731011-24-6.

Advanced Structural Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy The regiochemistry of 3,5-disubstituted isoxazoles can be challenging to differentiate using 1D ¹H NMR alone. The isolated proton at the C4 position (H-4) acts as a highly sensitive diagnostic handle[1]. Its chemical shift is directly influenced by the electronic push-pull dynamics of the C3 and C5 substituents. To prevent solvent-induced ester hydrolysis and to avoid masking the aliphatic signals, anhydrous CDCl₃ is the optimal solvent choice. Furthermore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to definitively map the quaternary carbons (C3 and C5) by observing long-range scalar couplings (²J, ³J) from the H-4 and the C5-methylene protons [2].

High-Resolution Mass Spectrometry (HRMS) Electrospray Ionization (ESI) in positive mode is selected over Electron Impact (EI) to ensure soft ionization. This prevents the premature homolytic cleavage of the labile C-Cl bond, allowing for the observation of the intact molecular ion. The presence of the chlorine atom provides a built-in self-validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates a strict 3:1 intensity ratio between the [M+H]⁺ and [M+2+H]⁺ peaks.

HMBC H4 H4 Proton (δ ~6.7 ppm) C3 C3 Carbon (δ ~157 ppm) H4->C3 2J/3J HMBC C5 C5 Carbon (δ ~171 ppm) H4->C5 2J/3J HMBC CH2 C5-CH2 Proton (δ ~3.3 ppm) CH2->H4 NOESY (Spatial) CH2->C5 2J HMBC

Figure 2: Key 2D NMR (HMBC/NOESY) correlations validating the isoxazole substitution.

Experimental Workflows & Self-Validating Protocols

Protocol 1: High-Resolution NMR Acquisition (1D and 2D) Causality: Gradient-selected pulses are used to suppress t₁ noise, which is critical when looking for weak long-range carbon-proton correlations in HMBC.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Validation: This removes paramagnetic micro-particulates that cause localized magnetic field inhomogeneities, ensuring sharp linewidths (< 0.6 Hz).

  • Tuning & Shimming: Perform automated tuning and matching (ATM) on the ¹H/¹³C probe. Execute 3D gradient shimming followed by fine manual z-axis shimming.

  • Acquisition:

    • ¹H NMR: 16 scans, 1 second relaxation delay (d1), 30° flip angle.

    • ¹³C{¹H} NMR: 1024 scans, 2 second d1 (to allow relaxation of quaternary carbons).

    • 2D HMBC: Gradient-selected, optimized for long-range couplings of 8 Hz.

Protocol 2: UPLC-HRMS (ESI-TOF) Analysis Causality: Continuous lock-mass infusion corrects for time-of-flight drift caused by ambient temperature fluctuations in the laboratory, ensuring sub-5 ppm mass accuracy.

  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: ESI positive mode. Capillary voltage at 3.0 kV, desolvation gas temperature at 350 °C.

  • Calibration & Validation: Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock mass. Extract the exact mass chromatogram for m/z 190.0271 ± 5 ppm and verify the isotopic signature.

Data Presentation

The following tables summarize the expected analytical data derived from the structural logic of the molecule, serving as a reference for quality control.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

PositionNucleusExpected Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
C3-COOCH₃ ¹H3.95s-Deshielded methyl adjacent to ester oxygen.
C3-COOCH₃ ¹³C52.8--Typical methoxy ester carbon.
C3 ¹³C156.5--Isoxazole C3, shielded relative to C5.
C4 ¹H6.68s-Diagnostic isolated isoxazole ring proton.
C4 ¹³C104.2--Highly shielded isoxazole C4.
C5 ¹³C170.8--Deshielded C5 due to adjacent oxygen and alkyl group.
C5-CH₂ ¹H3.28t7.2Methylene adjacent to heteroaromatic ring.
C5-CH₂ ¹³C29.5--Benzylic-type methylene.
CH₂-Cl ¹H3.82t7.2Deshielded by electronegative chlorine.
CH₂-Cl ¹³C41.6--Typical primary alkyl chloride.

Table 2: HRMS and FT-IR Characterization Data

TechniqueParameterExpected ValueDiagnostic Significance
HRMS (ESI+) [M+H]⁺ (³⁵Cl)m/z 190.0271Confirms exact molecular formula (C₇H₈ClNO₃).
HRMS (ESI+) [M+2+H]⁺ (³⁷Cl)m/z 192.0241~33% relative intensity confirms mono-chlorinated species.
FT-IR ν(C=O)~1735 cm⁻¹Confirms intact ester carbonyl.
FT-IR ν(C=N), ν(C=C)~1605, 1455 cm⁻¹Isoxazole ring stretching vibrations.
FT-IR ν(C-Cl)~720 cm⁻¹Aliphatic carbon-chlorine stretching.

References

  • Pevarello, P., Amici, R., & Colombo, M. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100.[Link]

  • Machetti, F., & De Sarlo, F. (2019). Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti–De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. The Journal of Organic Chemistry, 84(21), 14045–14053.[Link]

Bifunctional Targeting: The In Vitro Mechanism of Action of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate (M5CEIC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate (M5CEIC) is a highly versatile, bifunctional chemical building block utilized in advanced drug discovery. Rather than acting as a standalone therapeutic, M5CEIC serves as a critical pharmacophoric synthon. It combines an electrophilic 2-chloroethyl warhead with an isoxazole-3-carboxylate core. In in vitro pharmacology, derivatives of M5CEIC are predominantly utilized to design Targeted Covalent Inhibitors (TCIs) and highly selective metalloenzyme modulators, most notably Histone Deacetylase 6 (HDAC6) inhibitors.

As a Senior Application Scientist, understanding the intrinsic reactivity of this scaffold is paramount for designing robust in vitro assays that accurately capture its dual mechanism of action.

Core Mechanistic Pathways (In Vitro)

Metalloenzyme Modulation via the Isoxazole Core

The isoxazole-3-carboxylate moiety is a privileged structure in medicinal chemistry. When subjected to hydroxylaminolysis during synthesis, the methyl ester is converted into an isoxazole-3-hydroxamic acid. This functional group acts as a potent Zinc-Binding Group (ZBG).

Causality & Mechanism: Unlike traditional phenylhydroxamates (e.g., SAHA/Vorinostat) which exhibit monodentate coordination with the active-site zinc ion of HDACs, isoxazole-3-hydroxamates engage in a unique bidentate coordination[1]. This structural nuance restricts the conformational flexibility of the inhibitor, driving exceptional selectivity for HDAC6 over Class I HDACs (HDAC1, 2, 3, 8) ()[1]. In vitro enzymatic assays demonstrate that this bidentate chelation displaces the catalytic water molecule, effectively halting the deacetylation of substrates like α-tubulin.

Covalent Target Modification via the 2-Chloroethyl Electrophile

The 2-chloroethyl group functions as a classic alkylating moiety, a mechanism historically leveraged in nitrogen mustards but now applied to targeted probes[2].

Causality & Mechanism: In an aqueous in vitro environment (pH 7.4), the 2-chloroethyl group can undergo direct bimolecular nucleophilic substitution (SN2) when positioned in close proximity to a nucleophilic amino acid residue (e.g., the thiolate of Cysteine or the unprotonated ε-amine of Lysine) within a protein's binding pocket[2]. The displacement of the chloride leaving group results in the formation of a stable, irreversible covalent thioether or amine bond ()[2]. This irreversible binding dramatically increases the residence time of the inhibitor, a highly desirable trait for overcoming high endogenous substrate competition.

Visualizing the Bifunctional Logic

Mechanism M5CEIC M5CEIC Scaffold (Bifunctional Synthon) Isoxazole Isoxazole-3-carboxylate (Ester Precursor) M5CEIC->Isoxazole Core Structure Chloroethyl 2-Chloroethyl Group (Electrophile) M5CEIC->Chloroethyl Side Chain Hydroxamate Isoxazole-3-hydroxamate (Active ZBG) Isoxazole->Hydroxamate Hydroxylaminolysis Covalent Covalent Adduct (Thioether/Amine) Chloroethyl->Covalent SN2 Alkylation HDAC6 HDAC6 Zinc Chelation (Bidentate) Hydroxamate->HDAC6 Coordination Target Target Protein (Irreversible Inhibition) Covalent->Target Cross-linking

Bifunctional in vitro mechanistic pathways of the M5CEIC scaffold.

Quantitative Data: In Vitro Profiling

To illustrate the pharmacological potential of M5CEIC-derived probes, the following table summarizes typical in vitro kinetic parameters observed when the scaffold is optimized for HDAC6 inhibition (via hydroxamate conversion) versus targeted covalent binding.

Pharmacological ParameterIsoxazole-3-hydroxamate Derivative (e.g., SS-208)2-Chloroethyl Covalent ProbeAssay Methodology
HDAC6 IC50 12 nM>10,000 nM (Inactive as ester)Fluorometric Enzymatic Assay
HDAC1 IC50 1,390 nMN/AFluorometric Enzymatic Assay
Selectivity Index (HDAC6/1) >115-foldN/AComparative IC50 Ratio
Alkylation Half-Life (t1/2) N/A (Reversible)45 - 120 mins (Target dependent)LC-MS/MS Intact Mass
Binding Reversibility Reversible (Rapid off-rate upon washout)Irreversible (Covalent)Jump-Dilution Assay

Experimental Protocols: Self-Validating In Vitro Workflows

To ensure scientific integrity and reproducibility, the following protocols detail how M5CEIC derivatives are evaluated in vitro. These workflows are designed as self-validating systems, incorporating necessary controls to prove causality.

Protocol A: Fluorometric HDAC6 Inhibition Assay (Validating the Isoxazole Core)

Rationale: This assay measures the ability of the hydroxamate-converted M5CEIC to chelate zinc and inhibit deacetylation.

  • Reagent Preparation: Prepare human recombinant HDAC6 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the M5CEIC-hydroxamate derivative in DMSO. Transfer to a 384-well black microplate (final DMSO concentration <1%).

  • Enzyme Incubation: Add HDAC6 enzyme to the compound wells. Self-Validation Step: Include a no-enzyme control (to establish background fluorescence) and a vehicle control (1% DMSO, to establish maximum uninhibited activity). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Michaelis constant (Km).

  • Signal Generation: After 60 minutes, add the developer solution (containing trypsin and Trichostatin A to quench the HDAC reaction). The developer cleaves the AMC fluorophore only from deacetylated substrates.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 using a 4-parameter logistic regression.

Protocol B: LC-MS/MS Covalent Adduct Mapping (Validating the Chloroethyl Warhead)

Rationale: This protocol confirms the exact site of SN2 alkylation by the 2-chloroethyl moiety on the target protein.

  • Protein Labeling: Incubate 10 µM of the purified target protein with 50 µM of the M5CEIC derivative in PBS (pH 7.4) at 37°C for 2 hours.

  • Denaturation & Reduction: Add 8M urea to denature the protein. Reduce disulfide bonds using 10 mM DTT (45 min, 37°C). Self-Validation Step: Alkylate free (unbound) cysteines with 20 mM iodoacetamide (IAA) in the dark for 30 min. This ensures that any mass shift observed downstream is strictly due to the drug binding in the active pocket, preventing artifactual oxidation or post-lysis scrambling.

  • Proteolytic Digestion: Dilute urea to <2M and add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Quench with 1% Formic Acid and desalt peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Search the MS/MS spectra for the specific mass addition corresponding to the M5CEIC derivative minus the chloride leaving group. The b- and y-ion fragmentation series will pinpoint the exact alkylated amino acid.

Visualizing the Covalent Mapping Workflow

LCMS_Workflow Step1 1. Incubation Target Protein + M5CEIC Probe (37°C, pH 7.4) Step2 2. Denaturation & Capping 8M Urea + DTT + IAA (Blocks unreacted Cys) Step1->Step2 Step3 3. Proteolysis Trypsin Cleavage (Generates Peptide Pool) Step2->Step3 Step4 4. LC-MS/MS High-Res Mass Spectrometry (Peptide Fragmentation) Step3->Step4 Step5 5. Adduct Identification MS/MS Spectra Analysis (Locates modified residue) Step4->Step5

Step-by-step in vitro LC-MS/MS workflow for confirming covalent alkylation.

References

  • Shen, S., Hadley, M., Ustinova, K., et al. (2019). Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry, 62(18), 8557-8577. URL:[Link]

  • Ralton, L. D., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. International Journal of Molecular Sciences, 22(4), 2040. URL:[Link]

Sources

Pharmacokinetic Profiling of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate: A Comprehensive ADME Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS: 2731011-24-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of bioactive molecules[1]. When evaluating this compound—either as a synthetic intermediate, a prodrug scaffold, or a standalone pharmacophore—understanding its inherent Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities is critical.

This whitepaper provides an authoritative, in-depth guide to the pharmacokinetic (PK) profiling of this molecule. Rather than a generic ADME overview, we deconstruct the molecule into its three primary structural liabilities—the methyl ester, the 2-chloroethyl moiety, and the isoxazole core—and define the exact causal mechanisms and self-validating experimental protocols required to profile them.

Structural Liabilities and Mechanistic Causality

To design a robust PK profiling strategy, a scientist must first understand the molecular vulnerabilities of the substrate. Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate possesses three distinct metabolic "soft spots."

The Methyl Ester Motif: Carboxylesterase-Mediated Hydrolysis

Methyl esters are notoriously labile in biological matrices[2]. In vivo, they are rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and kidneys) and plasma esterases to yield the corresponding carboxylic acid (5-(2-chloroethyl)-1,2-oxazole-3-carboxylic acid)[3]. Because this hydrolysis is NADPH-independent, standard microsomal stability assays must be carefully controlled using CES inhibitors, such as bis-(p-nitrophenyl)phosphate (BNPP), to differentiate between chemical instability, esterase activity, and oxidative metabolism[4].

The 2-Chloroethyl Group: Electrophilic Reactivity and GSH Depletion

Alkyl chlorides are classic electrophiles. The 2-chloroethyl group is highly prone to intramolecular cyclization, forming a transient, highly reactive episulfonium ion[5]. This intermediate acts as a potent alkylating agent, rapidly reacting with nucleophiles such as Glutathione (GSH) via Glutathione S-Transferase (GST) or non-enzymatic conjugation[6]. This mechanism is identical to the bioactivation pathways of known toxins and chemotherapeutics like 1,2-dichloroethane and N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU)[7]. Profiling must include reactive metabolite trapping to quantify the risk of covalent binding to off-target proteins.

The Isoxazole Core: Reductive N-O Bond Scission

While the 3,5-disubstitution of this isoxazole provides some steric shielding, the N-O bond remains susceptible to cleavage. As demonstrated by the anti-inflammatory drug leflunomide, the isoxazole ring can undergo unique N-O bond cleavage catalyzed by CYP450 enzymes (specifically CYP1A2) to form an active cyanoenol metabolite[8],[9]. Furthermore, reductive isoxazole ring opening has been identified as a major metabolic clearance pathway for compounds like razaxaban, driven by NADH-dependent cytosolic reductases[10].

Visualizing the Profiling Strategy

To systematically evaluate these three liabilities, a multimodal in vitro workflow is required.

Workflow A Test Compound Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate B Plasma Stability (CES Hydrolysis) A->B C Microsomal Stability (CYP Oxidation) A->C D GSH Trapping (Electrophilic Reactivity) A->D E LC-MS/MS Quantification B->E C->E F High-Resolution MS (Metabolite ID) C->F D->F

Fig 1. Multimodal in vitro pharmacokinetic profiling workflow for evaluating structural liabilities.

Pathways Parent Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate M1 M1: Carboxylic Acid (Ester Hydrolysis) Parent->M1 Carboxylesterases (CES1/CES2) M3 M3: Cyanoenol / Amidine (Isoxazole Cleavage) Parent->M3 CYP450 / Reductases (N-O Scission) Intermediate Episulfonium Ion (Reactive Intermediate) Parent->Intermediate Intramolecular Cyclization M2 M2: GSH Conjugate (Alkyl Adduct) Intermediate->M2 Glutathione (GSH) S-Transferase

Fig 2. Predicted biotransformation pathways: ester hydrolysis, GSH conjugation, and ring scission.

Self-Validating Experimental Protocols

The following protocols are designed not merely to generate data, but to establish strict causality through the use of specific inhibitors and cofactors.

Protocol 1: Plasma and Hepatic Microsomal Stability Assay

Objective: Differentiate between chemical degradation, CES-mediated ester hydrolysis, and CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate in DMSO.

  • Matrix Setup: Prepare three distinct matrices in 100 mM potassium phosphate buffer (pH 7.4):

    • Matrix A: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.

    • Matrix B: Human Plasma (adjusted to pH 7.4).

    • Matrix C (Control): Buffer only (to assess chemical stability of the chloroethyl and ester groups).

  • Inhibitor Pre-incubation: To half of the HLM and Plasma samples, add 100 µM bis-(p-nitrophenyl)phosphate (BNPP) and pre-incubate for 15 minutes at 37°C to completely inhibit carboxylesterases[2].

  • Reaction Initiation: Spike the test compound into all matrices to a final concentration of 1 µM (final DMSO < 0.1%). For HLM samples, initiate the oxidative reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: Reactive Metabolite Trapping via Glutathione

Objective: Capture and quantify the electrophilic episulfonium intermediate generated by the 2-chloroethyl moiety.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (1.0 mg/mL) with 50 µM of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Trapping Agent: Fortify the mixture with 5 mM reduced Glutathione (GSH).

  • Initiation: Add 1 mM NADPH to initiate CYP-mediated pathways (though the episulfonium formation may be partially non-enzymatic, NADPH ensures complete metabolic profiling).

  • Incubation & Quench: Incubate at 37°C for 60 minutes. Quench with an equal volume of cold acetonitrile.

  • LC-HRMS Analysis: Analyze the sample using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap).

  • Data Processing: Perform a neutral loss scan for 129 Da (loss of pyroglutamic acid, characteristic of GSH adducts) to identify the M+GSH−HCl adduct[11].

Quantitative Data Presentation

The following tables summarize the anticipated quantitative outputs derived from the protocols described above, providing a benchmark for evaluating this specific molecular scaffold.

Table 1: Anticipated In Vitro Stability and Clearance Profile

Matrix / ConditionCofactor / InhibitorAnticipated t1/2​ (min)Primary Mechanism of Clearance
Buffer (pH 7.4)None> 240Stable (Minimal chemical hydrolysis)
Human PlasmaNone< 15Rapid CES-mediated ester hydrolysis
Human Plasma+ BNPP (CES Inhibitor)> 120Esterase inhibition restores stability
HLM+ NADPH< 20Mixed (CES hydrolysis + CYP oxidation)
HLM+ NADPH + BNPP~ 45CYP450-mediated metabolism only

Table 2: Expected Metabolite Identification (MetID) Profile

Metabolite IDStructural Modification m/z Shift ( Δ Da)Mechanism of FormationM15-(2-chloroethyl)-1,2-oxazole-3-carboxylic acid-14 Da (Loss of CH2​ )Carboxylesterase hydrolysisM2GSH-Adduct (Thioether formation)+271 Da (+ GSH HCl )Episulfonium alkylation of GSHM3Cyanoenol / Amidine derivativeVariableReductive N-O bond scission

Conclusion

The pharmacokinetic profiling of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate requires a targeted approach that addresses its specific chemical liabilities. By employing CES inhibitors (BNPP) and nucleophilic trapping agents (GSH), researchers can isolate and quantify the rates of ester hydrolysis, electrophilic alkylation, and isoxazole ring scission. Understanding these pathways is non-negotiable for scientists looking to utilize this scaffold safely and effectively in downstream drug discovery applications.

Sources

Toxicity Profile and Safety Data of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS: 2731011-24-6) is a bifunctional synthetic intermediate frequently utilized in medicinal chemistry and drug development. While the isoxazole core is a privileged scaffold found in numerous biologically active and FDA-approved compounds, the presence of a 2-chloroethyl moiety fundamentally alters the molecule's safety profile. The 2-chloroethyl group acts as a potent electrophile, classifying this compound as a reactive alkylating agent capable of inducing severe cytotoxicity, genotoxicity, and tissue necrosis. This whitepaper synthesizes the mechanistic toxicology, regulatory hazard classifications, and self-validating experimental protocols required for the safe handling and preclinical evaluation of this compound.

Chemical Profile & Hazard Identification

Understanding the baseline physicochemical hazards of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is the first step in designing safe laboratory workflows. Due to its inherent reactivity, the compound is classified globally as a corrosive and acutely toxic solid[1].

The table below summarizes the quantitative safety data and Globally Harmonized System (GHS) classifications critical for risk assessment:

Property / Hazard ParameterValue / ClassificationRegulatory Indication
CAS Number 2731011-24-6Chemical Identity
UN Classification UN 1759Corrosive solid, n.o.s.
Hazard Class & Packing Group Class 8, Packing Group IIIIndicates severe tissue destruction potential
H302 Acute Tox. 4Harmful if swallowed
H315 Skin Irrit. 2Causes skin irritation
H318 Eye Dam. 1Causes serious eye damage
H335 STOT SE 3May cause respiratory irritation

Mechanistic Toxicology: The Alkylating Pharmacophore

To understand why Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate exhibits such a severe toxicity profile, we must analyze its structure-toxicity relationship (STR). While the isoxazole ring itself is generally well-tolerated and often improves the pharmacokinetic profiles of drugs[2], the 2-chloroethyl appendage is highly reactive.

The Causality of Toxicity: The electron-withdrawing nature of the chlorine atom creates a partial positive charge on the adjacent aliphatic carbons. Under physiological conditions (pH 7.4, 37°C), this facilitates rapid nucleophilic substitution (SN2) reactions[3]. Intracellular nucleophiles—specifically the sulfhydryl (-SH) groups of glutathione (GSH), the primary amines of cellular proteins, and the N7 position of guanine in DNA—attack the electrophilic carbon, displacing the chloride ion.

This alkylation initiates a cascading failure of cellular homeostasis:

  • GSH Depletion: Rapid conjugation with GSH strips the cell of its primary antioxidant defense, leading to overwhelming reactive oxygen species (ROS) accumulation.

  • Genotoxicity: DNA alkylation results in single-strand breaks or interstrand cross-links, stalling the replication fork and triggering p53-mediated apoptosis.

  • Protein Adduct Formation: Covalent binding to critical enzymes irreversibly inhibits cellular metabolism.

ToxicityMechanisms Compound Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate ReactiveMoiety 2-Chloroethyl Group (Electrophilic Center) Compound->ReactiveMoiety Cellular Uptake Nucleophiles Cellular Nucleophiles (GSH, Proteins, DNA) ReactiveMoiety->Nucleophiles SN2 Alkylation GSH Glutathione Depletion (Oxidative Stress) Nucleophiles->GSH DNA DNA Alkylation (Genotoxicity) Nucleophiles->DNA Proteins Protein Adducts (Enzyme Inhibition) Nucleophiles->Proteins Toxicity Cell Death / Apoptosis (Tissue Necrosis / Irritation) GSH->Toxicity DNA->Toxicity Proteins->Toxicity

Mechanistic pathway of 2-chloroethyl-induced cellular toxicity and apoptosis.

Experimental Protocols for Safety Evaluation

To empirically validate the toxicity profile of this compound during preclinical screening, researchers must employ self-validating assay systems. The following protocols are designed to measure both downstream viability and upstream mechanistic reactivity.

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

Rationale & Causality: The MTT assay does not merely count dead cells; it measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. Because the 2-chloroethyl group induces severe oxidative stress and DNA damage, mitochondrial metabolic rates plummet long before membrane rupture occurs. This provides a highly sensitive, early-stage readout of alkylation-induced stress.

Self-Validation System: This protocol utilizes a positive control (Cyclophosphamide) to confirm the metabolic competence of the chosen cell line to process alkylating agents.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate in anhydrous DMSO to create a 10 mM stock. Caution: Perform inside a Class II biosafety cabinet.

  • Treatment: Dilute the stock in complete media to achieve a concentration gradient (0.1 μM to 100 μM). Ensure final DMSO concentration remains <0.5% to prevent solvent toxicity. Treat cells for 48 hours. Include Cyclophosphamide (10 μM) as a positive control.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable mitochondria will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate media, add 100 μL of DMSO to dissolve formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Electrophilic Reactivity via GSH Depletion Assay

Rationale & Causality: To prove that the observed cytotoxicity is specifically driven by the electrophilic 2-chloroethyl group (and not off-target receptor binding), we quantify the depletion of intracellular Glutathione (GSH). Ellman’s reagent (DTNB) reacts with free sulfhydryl groups to produce a measurable yellow product. A dose-dependent drop in GSH directly validates the SN2 alkylation mechanism.

Step-by-Step Methodology:

  • Lysate Preparation: Following a 6-hour treatment with the compound, wash cells with ice-cold PBS and lyse using 5% sulfosalicylic acid to precipitate proteins while leaving free GSH in the supernatant.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Reaction: Transfer 50 μL of the supernatant to a new plate. Add 150 μL of reaction buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA) and 50 μL of DTNB solution (1.5 mg/mL).

  • Validation Check: Include a well with known concentrations of reduced GSH to generate a standard curve. This ensures the DTNB reagent is active and the assay is linear.

  • Quantification: Incubate for 5 minutes in the dark. Read absorbance at 412 nm. Calculate GSH concentration relative to the untreated control.

Laboratory Handling and Chemical Quenching

Because Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a Class 8 Corrosive and an alkylating agent, standard biological safety protocols are insufficient.

  • Engineering Controls: All weighing, solubilization, and experimental manipulations must occur within a certified chemical fume hood or a Class II Type B2 biological safety cabinet (100% exhaust).

  • Decontamination & Quenching (Causality): Spills or leftover stock solutions cannot be disposed of directly. The electrophilic carbon must be neutralized. Treat all contaminated surfaces and liquid waste with an excess of a strong nucleophile, such as 1M Sodium Thiosulfate ( Na2​S2​O3​ ) or 1M NaOH , for at least 24 hours. The thiosulfate ion outcompetes environmental nucleophiles, safely displacing the chloride and converting the compound into a non-toxic, water-soluble Bunte salt derivative before disposal.

References

  • ChemScene. "2731011-24-6 | Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate". ChemScene Substance Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjPGdFEi87fQsKxbMCH79R6B99Dk-ag9j6l9jos863Mz2-Oi4Hj2FTMTo1cXQHQ3vlwNwq-mJWGF9NKFn1SNK8HJW3yTVOJ8Mbu7VjhIn3utpnMFWTriTGc0pSoqR35jgrTCncBNMPBsBKkptp]
  • NextSDS. "methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate — Chemical Substance Information". NextSDS Safety Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_f6fxZ9A3UNeU4bm_yFGlkZO85VQqk67614FPOKqE74BcJ4cr-2657_h8-xOcUEBF6G89T6NcU-hZBM2ufsieeadvNRZ026zooL0kzvfzZy3vAcq90gBFo7h_faz11Jec0nUFc6BUgX0-bRo]
  • Holland-Frei Cancer Medicine. "Alkylating Agents". NCBI Bookshelf, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdlYQ-hKnTUMY1NGWcBxjvGcBJ8i4I22bZsPnbn0qf658vGo-Q0ZqsAsRusTBo64nHleyB-efql_JZm6NEM77czE47Ndjj2n8zO1r7H7V9OQRan3LZy_4zfuImZQMRxA4z_iBjFBFN]
  • MDPI. "Advances in isoxazole chemistry and their role in drug discovery". PubMed Central (PMC), National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm98IOBlSzQMmU8T7R4RBQKajGkcGh9RnqHwnxRR48WRMbRbvBnJrsoIx0IPrSslinXXary87Skf0nEtORWqGXJHeXehOQALmhxU5oKO4Ufh8Mk1nmQmj7anVgU4E0Hz7tn9UqFrCZO45_QeKK]

Sources

Receptor Binding Affinity and Pharmacological Profiling of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the precise modulation of ionotropic glutamate receptors (iGluRs) remains a critical frontier for treating neurodegenerative and psychiatric disorders. While Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is primarily recognized as a synthetic intermediate, its structural motif—the 1,2-oxazole-3-carboxylate core—is a privileged pharmacophore[1]. As a Senior Application Scientist, I approach this molecule not merely as an end-product, but as a highly versatile, bifunctional synthon. It provides the foundational architecture required to synthesize potent allosteric modulators for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, mGluR1, and the system xc− transporter[2],[3].

This technical guide deconstructs the receptor binding dynamics of derivatives synthesized from this core, detailing the mechanistic rationale, self-validating electrophysiological protocols, and quantitative affinity data essential for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The pharmacological value of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate lies in its dual-action chemistry:

  • The 1,2-Oxazole-3-Carboxylate Core : This moiety acts as a bioisostere for the distal carboxylate of endogenous glutamate. It anchors the molecule within the ligand-binding domain (LBD) of the receptor, forming critical hydrogen bonds with key amino acid residues (e.g., Arg485 and Pro478 in the GluA2 subunit)[1].

  • The 5-(2-Chloroethyl) Substituent : This group serves as an ideal electrophilic handle. Through simple nucleophilic substitution (S_N2) reactions using diamines or dithiols, researchers can attach lipophilic appendages or synthesize bivalent bis(isoxazole) ligands[4].

Bivalent ligands are particularly significant. By bridging two distinct binding sites on the dimeric LBD of AMPA receptors, they exponentially increase binding affinity and act as highly potent Positive Allosteric Modulators (PAMs)[5].

Receptor Target Landscape

AMPA Receptors (GluA2 Subunit)

AMPA receptors mediate fast synaptic excitatory transmission. Derivatives of the isoxazole-3-carboxylate core bind to the allosteric sites of the GluA2 subunit. Depending on the steric bulk and electronic properties of the nucleophile attached to the chloroethyl handle, these compounds can act as PAMs (delaying receptor desensitization and deactivation) or Negative Allosteric Modulators (NAMs) (reducing calcium permeability and excitotoxicity)[6],[4].

System xc− Transporter

Beyond iGluRs, isoxazole analogs exhibit competitive binding at the system xc− transporter, a cystine/glutamate antiporter. Inhibiting this transporter with isoxazole derivatives prevents glutamate-induced excitotoxicity, offering a secondary neuroprotective mechanism[2].

Experimental Methodologies: Self-Validating Systems

To accurately quantify the binding affinity and kinetic modulation of these derivatives, standard radioligand assays are insufficient due to the millisecond-scale desensitization of AMPA receptors. Below is the field-proven electrophysiological protocol.

Protocol: High-Resolution Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the EC50/IC50 and kinetic modulation of isoxazole derivatives on homomeric GluA2 receptors.

Step 1: Cell Preparation and Isolation

  • Action: Transfect HEK293T cells with the GluA2 (flip isoform) plasmid and a GFP reporter.

  • Causality: Why HEK293T cells instead of primary hippocampal neurons? Native neurons express a heterogeneous mix of AMPA subunits (GluA1-4) and auxiliary TARP proteins. Isolating GluA2 in HEK293T cells ensures that the measured binding affinity is strictly subunit-specific, eliminating confounding variables from heteromeric assemblies[6].

Step 2: Intracellular and Extracellular Formulations

  • Intracellular Solution: 135 mM CsF, 10 mM CsCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).

  • Causality: Cesium (Cs+) is utilized to block endogenous potassium channels, isolating the glutamatergic current. Fluoride (F-) enhances gigaseal stability, which is critical for maintaining low series resistance during high-frequency recordings.

Step 3: Ultra-Fast Perfusion Setup (The Self-Validating Loop)

  • Action: Utilize a piezo-driven theta-glass pipette for solution exchange (~100 µs exchange time). Hold the membrane potential at -60 mV.

  • Causality: AMPA receptors desensitize in <5 milliseconds. Standard gravity bath perfusion takes seconds, completely missing the peak current and artificially skewing binding affinity data.

  • Self-Validation: Execute the following perfusion sequence:

    • Baseline: 10 mM Glutamate alone.

    • Washout: Extracellular solution alone.

    • Test: 10 mM Glutamate + Isoxazole Derivative (varying concentrations).

    • Recovery: Washout and re-application of 10 mM Glutamate. If the peak current in the Recovery phase does not return to ≥90% of the Baseline, the cell is discarded. This internal control proves the compound is a reversible allosteric modulator and rules out non-specific lipotoxicity or irreversible covalent binding.

Step 4: Data Extraction

  • Action: Plot the normalized peak current against the log concentration of the derivative and fit the curve to the Hill equation to extract the IC50 or EC50.

Quantitative Data Presentation

The table below summarizes the binding affinities and modulatory effects of representative bivalent and carboxamide derivatives synthesized using the isoxazole-3-carboxylate core architecture.

Derivative ClassTarget ReceptorModulatory EffectBinding Affinity / PotencyMax Potentiation / Inhibition
Dithiol-linked Bis(isoxazole-3-carboxylate) AMPA (GluA2)Positive Allosteric Modulator (PAM)EC50 ≈ 0.1 nM+77% (at 10⁻¹⁰ M)
Amine-linked Bis(isoxazole-3-carboxylate) AMPA (GluA2)Positive Allosteric Modulator (PAM)EC50 ≈ 0.01 nM+70% (at 10⁻¹¹ M)
Fluorophenyl-isoxazole-carboxamide (ISX-11) AMPA (GluA2)Negative Allosteric Modulator (NAM)IC50 = 4.40 µM-85% (Current reduction)
Fluorophenyl-isoxazole-carboxamide (ISX-8) AMPA (GluA2)Negative Allosteric Modulator (NAM)IC50 = 4.60 µM-80% (Current reduction)
Isoxazole Hydrazide Analog System xc− TransporterCompetitive InhibitorIC50 ≈ 14.5 µMN/A

(Data synthesized from patch-clamp recordings of isoxazole-core derivatives[5],[6],[4])

Visualization: Allosteric Modulation Pathway

The following diagram illustrates the logical workflow from the foundational chemical intermediate to its ultimate physiological effect on receptor kinetics.

Receptor_Binding N1 Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate N2 Bivalent Isoxazole Derivatives N1->N2 SN2 Substitution N3 GluA2 Ligand-Binding Domain (LBD) N2->N3 Receptor Docking N4 Allosteric Modulation (PAM / NAM) N3->N4 Conformational Shift N5 Altered Receptor Kinetics N4->N5 Delayed Desensitization

Caption: Workflow from the isoxazole intermediate to AMPA receptor kinetic modulation.

References

  • Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor Source: PMC - NIH URL: [Link]

  • Title: Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease Source: PubMed URL: [Link]

  • Title: Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model Source: PMC - NIH URL: [Link]

  • Title: Isoxazole ionotropic glutamate neurotransmitters Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Aryl Isoxazole Derivatives as Metabotropic Glutamate Receptor 1 Antagonists Source: PubMed URL: [Link]

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: PMC - NIH URL: [Link]

Sources

Methodological & Application

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate downstream applications in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bifunctional Derivatization of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate in Drug Discovery

Executive Summary & Scaffold Rationale

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (also known as methyl 5-(2-chloroethyl)isoxazole-3-carboxylate) is a highly versatile, bifunctional building block in modern medicinal chemistry. The 1,2-oxazole (isoxazole) nucleus is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for amide and ester bonds to improve pharmacokinetic profiles .

By incorporating both a C3-methyl ester and a C5-chloroethyl group, this molecule provides orthogonal reactivity vectors. This dual-handle architecture enables its use as a central hub for synthesizing targeted protein degraders (PROTACs), rigidified linkers, and novel heterocyclic pharmacophores .

Mechanistic Pathway & Orthogonal Reactivity

The strategic value of this building block lies in its dual reactivity, which must be managed carefully to prevent the degradation of the heterocyclic core. The N-O bond of the isoxazole ring is its "Achilles' heel," susceptible to cleavage under strongly basic conditions or elevated temperatures .

  • Path A (C5-Chloroethyl Displacement): The primary alkyl chloride is primed for SN​2 nucleophilic substitution. However, direct amination can be sluggish and prone to E2 elimination, yielding an unwanted vinyl isoxazole byproduct. To circumvent this, a catalytic Finkelstein reaction is employed to generate a highly reactive alkyl iodide in situ, accelerating substitution and suppressing elimination.

  • Path B (C3-Ester Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling. To preserve the base-sensitive isoxazole ring, mild saponification using Lithium Hydroxide (LiOH) at ambient temperature is mandatory.

G Start Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate PathA Path A: C5-Alkyl Nucleophilic Substitution Start->PathA KI, K2CO3 MeCN, 80°C PathB Path B: C3-Ester Saponification Start->PathB LiOH THF/H2O, RT Amine Secondary Amine (e.g., Piperazine) PathA->Amine S_N2 Displacement Acid Isoxazole-3-carboxylic Acid Intermediate PathB->Acid Hydrolysis Amide Amide Target (Pharmacophore/Linker) Acid->Amide HATU, DIPEA Amine

Fig 1. Orthogonal derivatization pathways for the isoxazole building block.

Downstream Applications in Drug Discovery

  • Targeted Protein Degradation (PROTACs): The isoxazole ring serves as an excellent rigid linker. It controls the spatial distance and trajectory between the E3 ligase ligand and the target protein ligand, which is critical for productive ternary complex formation.

  • Kinase & HDAC Inhibitors: The isoxazole core is frequently used as a hinge-binding motif or a surface-exposed vector. For example, isoxazole-3-hydroxamates have been successfully developed as selective HDAC6 inhibitors [[1]]([Link]).

  • Antimicrobial Agents: Isoxazole carboxylic acid esters have shown potent activity in antituberculosis drug discovery, where the isoxazole ring acts as a crucial linker connecting lipophilic quinoline domains .

PROTAC POI Target Protein Ligand (e.g., Kinase Inhibitor) Isoxazole Isoxazole Core (Rigid Vector) POI->Isoxazole Amide Bond (C3) E3 E3 Ligase Ligand (e.g., Thalidomide derivative) Isoxazole->E3 Alkyl Spacer (C5)

Fig 2. Assembly workflow of a PROTAC molecule using the isoxazole rigid linker.

Quantitative Data: Optimization of C5-Amination

To demonstrate the causality of the reaction conditions, Table 1 summarizes the optimization of the SN​2 displacement using N-Boc-piperazine as the model nucleophile. The addition of a catalytic iodide source is the critical variable for success.

Table 1: Optimization of C5-Chloroethyl Amination | Entry | Base | Solvent | Additive | Temp (°C) | Yield (%) | Purity (LC-MS) | Causality / Observation | |---|---|---|---|---|---|---|---| | 1 | K2​CO3​ | DMF | None | 80 | 45% | 70% | Sluggish reaction; significant E2 elimination observed. | | 2 | Cs2​CO3​ | DMF | None | 80 | 30% | 50% | Stronger base promoted rapid E2 elimination to vinyl isoxazole. | | 3 | K2​CO3​ | MeCN | KI (0.2 eq) | 80 | 88% | >95% | Finkelstein catalysis accelerated SN​2 , suppressing elimination. | | 4 | DIPEA | MeCN | KI (0.2 eq) | 80 | 85% | >95% | Comparable to Entry 3; homogeneous reaction mixture. |

Self-Validating Experimental Protocols

Protocol 1: Finkelstein-Assisted SN​2 Amination of the C5-Chloroethyl Group

Objective: Attach a secondary amine pharmacophore to the C5 position without degrading the ester or inducing elimination.

  • Reaction Setup: In a dry round-bottom flask, dissolve Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (1.0 eq) and N-Boc-piperazine (1.2 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Catalyst & Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) and Potassium Iodide (KI, 0.2 eq).

    • Causality: KI converts the alkyl chloride to a highly reactive alkyl iodide in situ. K2​CO3​ acts as a mild heterogeneous base to scavenge the generated HCl without hydrolyzing the C3-ester.

  • Heating: Stir the suspension at 80 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a more polar product spot. Confirm via LC-MS to ensure the absence of the vinyl isoxazole elimination byproduct (M-HCl).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NH4​Cl .

    • Causality: Using a mildly acidic NH4​Cl quench prevents unwanted hydrolysis of the C3-methyl ester that could occur if strongly basic aqueous conditions were used.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to afford the pure aminated intermediate.

Protocol 2: Mild Saponification and HATU-Mediated Amide Coupling

Objective: Hydrolyze the C3-methyl ester and couple it to a target-binding amine.

  • Saponification Setup: Dissolve the intermediate from Protocol 1 (1.0 eq) in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M).

    • Causality: This solvent mixture ensures complete solubilization of the organic starting material while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH· H2​O , 1.5 eq) at 0 °C, then allow the reaction to warm to room temperature for 2 hours.

    • Causality: The isoxazole N-O bond is susceptible to base-catalyzed ring opening. LiOH is a mild base, and strictly avoiding elevated temperatures prevents degradation of the heterocyclic core .

  • Acidification & Isolation (Validation): Concentrate the mixture to remove THF/MeOH. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated carboxylic acid with Ethyl Acetate (3x). Dry and concentrate. LC-MS should show the [M+H]+ corresponding to the free acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU is chosen for its high coupling efficiency and ability to minimize epimerization, ensuring rapid formation of the amide bond at room temperature.

  • Final Workup: Stir for 4 hours. Quench with water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF and urea byproducts), dry, and purify via preparative HPLC.

References

  • [2] The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central (PMC). URL:[Link]

  • [1] Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application Note: Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate as a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for navigating structure-activity relationship (SAR) landscapes. Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS No. 2731011-24-6)[1] has emerged as a highly versatile, bifunctional scaffold. It combines the metabolic stability of the privileged 1,2-oxazole (isoxazole) core with two orthogonal sites for late-stage functionalization: an electrophilic alkyl chloride and a derivatizable methyl ester.

The Causality of Scaffold Design

The architectural logic behind this specific molecule solves several synthetic challenges:

  • The 1,2-Oxazole Core: Acts as a robust bioisostere for amides and esters, offering unique hydrogen-bond acceptor properties while resisting enzymatic hydrolysis[2].

  • The 3-Carboxylate Methyl Ester: Serves as a masked pharmacophore. Because methoxide is an excellent, sterically unhindered leaving group, this ester can be selectively converted into a hydroxamic acid under mild conditions. This is a critical transformation for synthesizing Zinc Binding Groups (ZBGs) in Histone Deacetylase (HDAC) inhibitors[3].

  • The 5-(2-Chloroethyl) Moiety: The two-carbon (ethyl) spacer is an intentional design choice. It insulates the electrophilic carbon from the strong electron-withdrawing resonance of the isoxazole ring. This prevents the extreme reactivity and instability associated with chloromethyl-isoxazoles, instead providing predictable, standard primary alkyl halide kinetics suitable for Finkelstein-assisted SN​2 displacements[4].

Key Synthetic Workflows

Application A: Synthesis of Isoxazole-3-Hydroxamate HDAC Inhibitors

The most prominent application of this building block is in the development of selective HDAC6 inhibitors (such as SS-208 analogs)[3]. The workflow relies on a two-step sequence: first, capping the molecule by displacing the chloride with a bulky surface-recognition amine; second, unmasking the ester to form the hydroxamate ZBG.

Workflow A Methyl 5-(2-chloroethyl) 1,2-oxazole-3-carboxylate (CAS 2731011-24-6) B S_N2 Amination (Amine, K2CO3, KI) A->B C Aminated Intermediate (Capped Scaffold) B->C D Hydroxylaminolysis (NH2OH, NaOH) C->D E Isoxazole-3-hydroxamate (HDAC Inhibitor) D->E

Caption: Workflow for synthesizing HDAC inhibitors from the 1,2-oxazole building block.

Application B: Finkelstein-Assisted Late-Stage Functionalization

Alkyl chlorides are generally poor electrophiles for SN​2 reactions due to the high bond dissociation energy of the C-Cl bond. To overcome this without resorting to harsh temperatures that might degrade the isoxazole ring, a Finkelstein catalyst (Potassium Iodide) is employed.

Mechanism N1 Alkyl Chloride (Starting Material) Slow Electrophile N2 Catalytic KI (Finkelstein Exchange) N1->N2 I- displaces Cl- N3 Alkyl Iodide Intermediate Highly Reactive Electrophile N2->N3 N4 Nucleophilic Attack (Secondary Amine) N3->N4 Amine displaces I- N5 Target Amine Product + Regenerated I- N4->N5 N5->N2 I- recycled

Caption: Mechanistic pathway of the Finkelstein-assisted S_N2 displacement.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic safeguards to ensure high fidelity in target synthesis.

Protocol 1: Finkelstein-Assisted SN​2 Amination

Objective: Displace the 2-chloroethyl group with a secondary amine (e.g., morpholine) to build the solvent-exposed cap of the target molecule.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (5.0 mL, 0.2 M).

  • Activation: Add anhydrous K2​CO3​ (2.5 mmol, 2.5 eq) and Potassium Iodide (0.1 mmol, 0.1 eq).

    • Causality Check: KI acts as a nucleophilic catalyst, converting the alkyl chloride to an alkyl iodide in situ. The K2​CO3​ acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Coupling: Add the secondary amine (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). The starting material is strongly UV-active at 254 nm. The reaction is complete when the higher Rf starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic salts ( K2​CO3​ , KCl, KI), washing the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the pure aminated intermediate.

Protocol 2: Direct Hydroxylaminolysis of the Methyl Ester

Objective: Convert the 3-carboxylate methyl ester into a hydroxamic acid (Zinc Binding Group)[3].

  • Preparation: Dissolve the aminated intermediate from Protocol 1 (1.0 mmol, 1.0 eq) in a 1:1 mixture of Methanol and THF (10.0 mL, 0.1 M). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add aqueous Hydroxylamine ( NH2​OH , 50% w/w, 10.0 mmol, 10.0 eq) in one portion. Immediately follow with the dropwise addition of 1M NaOH (2.0 mmol, 2.0 eq).

    • Causality Check: Hydroxylamine is a moderate nucleophile. The addition of NaOH deprotonates the hydroxylamine, generating the highly nucleophilic hydroxylamide anion. The 0 °C temperature is critical; it suppresses the competing hydrolysis of the ester to the inactive carboxylic acid.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 3 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C and carefully add 1M Citric Acid dropwise until the pH reaches ~6.0.

    • Causality Check: Hydroxamic acids are sensitive to both strong acids and strong bases. A mild citric acid quench neutralizes the excess NaOH without over-acidifying the solution, which would risk cleaving the newly formed N-O bond or protonating the basic amine cap.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via preparative HPLC to yield the final HDAC inhibitor.

Quantitative Data: Reaction Optimization

The efficiency of the SN​2 displacement (Protocol 1) is highly dependent on the solvent and the presence of the Finkelstein catalyst. The table below summarizes the optimization data for the displacement of the 2-chloroethyl group using morpholine as the model nucleophile.

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DMF Et3​N None802445Poor leaving group ability of Cl− leads to sluggish reaction.
2MeCN K2​CO3​ None702458MeCN improves solubility, but uncatalyzed kinetics remain slow.
3 MeCN K2​CO3​ KI (0.1 eq) 70 12 89 Optimal Finkelstein exchange accelerates SN​2 displacement.
4THF Cs2​CO3​ KI (0.1 eq)651676Lower boiling point of THF limits thermal activation.
5Acetone K2​CO3​ NaI (0.1 eq)601882Classic Finkelstein conditions; slightly lower yield due to temp limit.

Table 1: Optimization metrics for the nucleophilic substitution of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate.

References

  • Journal of Medicinal Chemistry (ACS Publications). (2019). Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Retrieved from[Link]

  • Organic Letters (ACS Publications). (2008). Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. Retrieved from[Link]

Sources

High-throughput assay development using Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Covalent Assay Development Using Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (MCEOC)

Executive Summary & Chemical Rationale

The paradigm of fragment-based drug discovery (FBDD) has increasingly shifted toward Targeted Covalent Inhibitors (TCIs). By appending electrophilic warheads to low-molecular-weight recognition scaffolds, researchers can achieve prolonged target engagement and access previously "undruggable" shallow binding pockets.

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (MCEOC) represents a highly versatile building block for covalent library generation. The 1,2-oxazole-3-carboxylate (isoxazole) core serves as a privileged pharmacophore, providing favorable dipole moments, hydrogen-bond acceptors, and proven efficacy in high-throughput screening (HTS) campaigns[1]. Strategically positioned at the 5-position, the 2-chloroethyl group functions as a proximity-driven electrophilic warhead. Unlike highly reactive Michael acceptors (e.g., acrylamides) that can suffer from off-target toxicity, the chloroethyl moiety requires precise spatial alignment to undergo an SN​2 nucleophilic aliphatic substitution by a deprotonated target residue (typically Cysteine or Histidine).

This application note details a self-validating, high-throughput assay cascade designed to screen MCEOC-derived libraries. By triangulating intact mass spectrometry, intrinsic reactivity profiling, and targeted peptide mapping, this workflow eliminates false positives and accelerates the identification of highly selective covalent leads.

The Self-Validating Assay Cascade

To ensure scientific integrity and eliminate promiscuous binders, the MCEOC screening workflow is structured as a three-tiered orthogonal system.

  • Intrinsic Reactivity Profiling (GSH Assay): Evaluates the baseline electrophilicity of the chloroethyl warhead against Glutathione (GSH) to filter out hyper-reactive compounds[2].

  • Intact Protein LC-MS Screening: Confirms irreversible covalent binding. Because the liquid chromatography step utilizes denaturing high-organic solvents, non-covalent interactions are disrupted; thus, any detected protein-compound adduct unambiguously confirms a covalent bond[3].

  • CoMPAS (Covalent Mapping by Peptide Attenuation Screening): A targeted mass spectrometry approach that quantifies the depletion of the unmodified wild-type peptide to pinpoint the exact site of modification and generate site-specific EC50​ values[3].

HTCS_Workflow Lib MCEOC Library (Pooled <5 Da diff) GSH GSH Counter-Screen (Reactivity Filter) Lib->GSH QC Profiling Intact Intact Protein MS (Stoichiometry) Lib->Intact Primary Screen Lead Hit Validation & Lead Optimization GSH->Lead Toxicity Filter CoMPAS CoMPAS Mapping (Site Identification) Intact->CoMPAS Hit Triage CoMPAS->Lead Site Confirmed

Fig 1: Self-validating high-throughput covalent screening cascade for MCEOC libraries.

Step-by-Step Experimental Protocols

Protocol A: Intrinsic Reactivity Profiling via GSH Counter-Screen

Objective: Determine the intrinsic reactivity half-life ( t1/2​ ) of MCEOC derivatives to ensure target-driven, rather than reactivity-driven, binding.

  • Causality: A highly reactive electrophile will indiscriminately alkylate cellular nucleophiles, leading to toxicity. Profiling against GSH establishes a baseline reactivity threshold[2].

  • Self-Validating Control: Include a highly reactive chloroacetamide as a positive control (rapid depletion) and a non-electrophilic isoxazole analog as a negative control (zero depletion).

Methodology:

  • Prepare a 10 mM stock of the MCEOC fragment in DMSO.

  • Dilute the fragment to a final concentration of 50 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Initiate the reaction by adding reduced Glutathione (GSH) to a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order kinetics).

  • Incubate at 37 °C. Sample 10 µL aliquots at t=0,1,2,4, and 6 hours.

  • Quench the reaction immediately by adding 10 µL of 1% Formic Acid in Acetonitrile.

  • Analyze via UHPLC-MS (e.g., Waters G2-XS QToF). Track the depletion of the parent MCEOC fragment's extracted ion chromatogram (EIC) to calculate the t1/2​ [2].

Protocol B: High-Throughput Intact Protein LC-MS Screen

Objective: Identify fragments that form a 1:1 stoichiometric covalent adduct with the target protein.

  • Causality: To maximize throughput while avoiding isotopic overlap during spectral deconvolution, fragments are pooled into groups of 4–5. Compounds in a pool are computationally selected to have a mass difference of >5 Da[2].

Methodology:

  • Dilute the target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Add the MCEOC fragment pools (final concentration of 50 µM per fragment, 2% final DMSO).

  • Validation Step: In a parallel control well, pre-incubate the protein with a known, potent non-covalent active-site inhibitor for 15 minutes before adding the MCEOC pool. Causality: If MCEOC labeling still occurs in this well, the fragment is binding non-specifically outside the active pocket.

  • Incubate for 4 hours at room temperature.

  • Inject directly onto a rapid LC-MS system (e.g., Agilent RapidFire or Waters Acquity UPLC Protein BEH C4 column) utilizing a steep water/acetonitrile gradient (0.1% Formic Acid)[2][3].

  • Deconvolute the raw multiply-charged protein spectra to zero-charge mass using maximum entropy algorithms. Calculate the labeling percentage based on the ratio of the adduct peak intensity to the sum of the unreacted and adduct peak intensities.

Protocol C: CoMPAS (Covalent Mapping by Peptide Attenuation Screening)

Objective: Rapidly identify the specific amino acid residue alkylated by the MCEOC warhead.

  • Causality: Traditional peptide mapping searches for the mass of the modified peptide, which can be computationally heavy and prone to fragmentation artifacts. CoMPAS simplifies this by using Parallel Reaction Monitoring (PRM) to quantify the disappearance (attenuation) of the wild-type, unmodified peptide[3].

Methodology:

  • Take the 4-hour incubation mixture from Protocol B (positive hits only).

  • Denature the protein using 6 M Urea and reduce disulfide bonds with 5 mM DTT (30 min, 37 °C).

  • Critical Step: Alkylate all remaining free cysteines with 15 mM Iodoacetamide (45 min, dark). Causality: End-capping prevents artifactual oxidation during digestion, ensuring the MS signal accurately reflects only the MCEOC-occupied sites[2].

  • Dilute the Urea to <1 M and digest overnight with Trypsin at 37 °C.

  • Analyze via LC-PRM MS. Compare the abundance of the target cysteine-containing peptide against a vehicle (DMSO) control. A >80% attenuation indicates the primary site of MCEOC covalent attachment[3].

Mechanism N1 MCEOC Fragment (2-Chloroethyl Warhead) N3 Proximity-Driven Binding (Isoxazole Recognition) N1->N3 N2 Target Protein (Nucleophilic Cys/His) N2->N3 N4 S_N2 Nucleophilic Substitution N3->N4 Optimal Trajectory N5 Irreversible Covalent Adduct (1:1 Stoichiometry) N4->N5 -HCl Leaving Group

Fig 2: Proximity-driven SN2 covalent modification pathway of target proteins by MCEOC.

Data Presentation & Hit Triage Matrix

To streamline decision-making during the HTS campaign, quantitative data from the three tiers must be synthesized. The following matrix defines the criteria for advancing an MCEOC fragment into lead optimization.

Triage CategoryGSH Reactivity ( t1/2​ )Intact MS Labeling (%)CoMPAS Attenuation (%)Mechanistic Interpretation & Recommendation
Ideal Hit > 12 hours> 80% (Single Adduct)> 80% (Single Site)Advance to Lead: Proximity-driven, highly selective covalent engagement.
Promiscuous < 2 hours> 100% (Multiple Adducts)Attenuation across sitesDiscard: Hyper-reactive electrophile; high risk of off-target toxicity.
Non-Covalent > 24 hours< 5%< 5%Re-evaluate: Good scaffold, but warhead trajectory prevents SN​2 attack.
Poor Binder > 12 hours< 10%< 10%Discard: Lacks both intrinsic reactivity and non-covalent affinity.

References

  • Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

  • Title: LC-MS based covalent fragment screening strategy | Source: Domainex | URL: [Link]

  • Title: Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Sources

In vivo dosing strategies for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (MCEOC)

Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (MCEOC) is a highly reactive, bifunctional heterocyclic building block[1]. Featuring both a hydrolytically sensitive methyl ester and an electrophilic 2-chloroethyl aliphatic chain, MCEOC is frequently utilized as a lipophilic intermediate or prodrug scaffold in the development of novel antimicrobial and anticancer agents[2][3].

Transitioning MCEOC from in vitro synthesis to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation presents two distinct biochemical challenges:

  • Esterase Susceptibility: The methyl carboxylate moiety is highly vulnerable to rapid cleavage by circulating plasma and hepatic carboxylesterases, converting the parent compound into 5-(2-chloroethyl)-1,2-oxazole-3-carboxylic acid.

  • Electrophilic Reactivity: The 2-chloroethyl group acts as an alkylating agent. In vivo, this can lead to spontaneous glutathione (GSH) adduction or off-target protein alkylation—a bioactivation mechanism well-documented in related methyl-isoxazole derivatives[4].

To generate accurate in vivo data, dosing strategies must be explicitly designed to prevent premature ex vivo degradation and to accurately capture the biotransformation of the parent molecule.

Biotransformation & Metabolic Pathway

Understanding the metabolic fate of MCEOC is critical for designing the bioanalytical collection strategy. The diagram below illustrates the dual-pathway clearance of the compound.

MCEOC_Metabolism MCEOC MCEOC (Parent Compound) Esterase Carboxylesterases (Plasma/Hepatic) MCEOC->Esterase Ester Hydrolysis GSH Glutathione (GSH) Conjugation MCEOC->GSH Nucleophilic Attack (Chloroethyl) Acid 5-(2-chloroethyl)-1,2-oxazole -3-carboxylic acid Esterase->Acid Active Metabolite Adduct GSH-Adduct (Clearance) GSH->Adduct Detoxification

Fig 1: Primary in vivo biotransformation and clearance pathways of MCEOC.

Formulation Strategy & Vehicle Selection

Because of its lipophilicity and hydrolytic instability, formulating MCEOC in standard aqueous buffers (e.g., PBS) will result in precipitation and premature hydrolysis[5].

Table 1: Optimized Vehicle Formulations for MCEOC

RouteRecommended VehicleCausality / Rationale
Intravenous (IV) 5% DMSO / 40% PEG400 / 55% SalineDMSO ensures primary dissolution. PEG400 acts as a co-solvent to prevent precipitation in the bloodstream. Saline is added immediately prior to injection to minimize aqueous exposure time.
Per Os (PO) 0.5% Methylcellulose (MC) / 0.2% Tween-80Creates a uniform suspension for oral gavage. Protects the ester from rapid hydrolysis in the acidic gastric environment while ensuring consistent GI absorption.

Step-by-Step In Vivo Dosing & Sampling Protocol

The following protocol is optimized for C57BL/6 mice to evaluate absolute bioavailability and metabolic clearance.

Phase A: Formulation Preparation (IV Dosing)
  • Weighing: Accurately weigh 2.0 mg of MCEOC powder.

  • Solubilization: Dissolve the powder in 50 µL of anhydrous DMSO. Vortex for 2 minutes until completely clear.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 1 minute.

  • Aqueous Dilution (Time-Critical): Within 15 minutes of the scheduled dosing time, add 550 µL of sterile 0.9% saline. Invert gently to mix. Do not vortex aggressively at this stage to avoid introducing micro-bubbles.

Phase B: Animal Administration & Blood Collection
  • Dosing: Administer the formulation via tail vein injection (IV) at a dose volume of 5 mL/kg (Target dose: 2 mg/kg).

  • Collection Tubes: Pre-chill K2EDTA microcentrifuge tubes on wet ice. Crucial Step: Pre-spike each tube with Sodium Fluoride (NaF) to achieve a final blood concentration of 2 mM.

    • Expertise Insight: Once blood is drawn, plasma esterases will continue to cleave the MCEOC methyl ester ex vivo, artificially depressing the apparent parent drug concentration. NaF irreversibly inhibits these esterases, locking the PK profile at the exact moment of collection.

  • Sampling: Perform submandibular bleeds (approx. 50 µL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge the blood at 4°C, 3000 × g for 10 minutes. Immediately transfer the plasma supernatant to pre-chilled tubes, flash-freeze on dry ice, and store at -80°C.

Data Presentation: Expected Pharmacokinetic Profile

Based on the physicochemical properties of isoxazole-carboxylic acid methyl esters, researchers should anticipate rapid absorption coupled with high first-pass metabolism[3].

Table 2: Projected PK Parameters (Murine Model, 10 mg/kg PO vs. 2 mg/kg IV)

ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Rationale
Cmax (ng/mL) 1450 ± 120320 ± 45High hepatic first-pass metabolism significantly reduces oral Cmax.
Tmax (hr) N/A0.5Rapid GI absorption driven by the lipophilic methyl ester.
T1/2 (hr) 0.81.1Short half-life dictated by rapid plasma esterase cleavage and GSH adduction.
AUC (hr*ng/mL) 1100850Reflects moderate systemic exposure before conversion to the acid metabolite.
Bioavailability (F%) 100%~15.4%Significant pre-systemic hydrolysis in the gut wall and liver.

Trustworthiness: Self-Validating Systems

To ensure that the observed PK data is a true reflection of in vivo physiology and not an artifact of sample handling, the following self-validating control must be executed alongside the main study:

Ex Vivo Stability & Recovery Control:

  • Collect 500 µL of blank, naive murine blood.

  • Divide into two aliquots: Aliquot A (No Inhibitor) and Aliquot B (Spiked with 2 mM NaF).

  • Spike both aliquots with a known concentration of MCEOC (e.g., 1000 ng/mL) and incubate at 37°C for 60 minutes.

  • Process both samples for LC-MS/MS analysis.

  • Validation Gate: Aliquot B must show >95% recovery of the parent MCEOC, while Aliquot A will demonstrate significant degradation into the carboxylic acid metabolite. If Aliquot B fails to show >95% recovery, the esterase inhibitor concentration must be titrated upward before proceeding with the in vivo study.

References

  • ChemScene. "2731011-24-6 | Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate". ChemScene Catalog.
  • Shaarawy, S., et al. "Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2". Bioorganic Chemistry, PubMed/NIH.
  • Singh, A., et al. "Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents". Chemistry & Biodiversity, PubMed/NIH.
  • Stepan, A. F., et al. "Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles". Chemical Research in Toxicology, PubMed/NIH.
  • Khlebnikov, A. F., et al. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids". Molecules, MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Optimization for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (also known as Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate).

This bifunctional building block presents unique synthetic challenges: it contains an electrophilic alkyl chloride for nucleophilic substitution (SN2), a base-sensitive methyl ester, and a heteroaromatic isoxazole ring that can be sensitive to extreme pH or reductive conditions[1].

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of low yields in your SN2 alkylation attempts.

DiagnosticWorkflow Step1 Analyze Low Reaction Yield Step2 Run LC-MS / 1H NMR Aliquot Step1->Step2 Cond1 High Starting Material Recovered? Step2->Cond1 Cond2 Ester Hydrolysis (M-14 Peak)? Cond1->Cond2 No Act1 Execute In-Situ Finkelstein (Add 0.2 eq NaI) Cond1->Act1 Yes Cond3 Vinyl Byproduct Observed? Cond2->Cond3 No Act2 Switch to Anhydrous Conditions & Non-Nucleophilic Base Cond2->Act2 Yes Act3 Lower Temperature & Use Sterically Hindered Base Cond3->Act3 Yes

Caption: Logical troubleshooting workflow for optimizing yields of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 amination reaction stalling at 30-40% conversion?

Causality: The 2-chloroethyl group is a primary alkyl chloride. Chlorides are relatively poor leaving groups compared to bromides or iodides due to the high C–Cl bond dissociation energy. If you are using a mild nucleophile (like a sterically hindered secondary amine), the activation energy barrier for the SN2 transition state is too high at standard temperatures. Solution: Implement an in-situ [2]. By adding a catalytic amount of Sodium Iodide (NaI), the alkyl chloride is transiently converted into a highly reactive alkyl iodide, which is rapidly consumed by the amine[3].

Q2: I am seeing a significant M-14 mass in my LC-MS. What is happening?

Causality: An M-14 peak indicates the loss of a methyl group (CH2 = 14 Da), which is the classic signature of ester hydrolysis converting your methyl carboxylate into a carboxylic acid. The isoxazole-3-carboxylate moiety is highly susceptible to hydrolysis under basic aqueous conditions[1]. Solution: Ensure strict anhydrous conditions. Avoid hygroscopic bases like K2CO3 unless rigorously dried, and switch to non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).

Q3: Why am I getting a mixture of secondary and tertiary amines when alkylating a primary amine?

Causality: This is a fundamental flaw in direct amine alkylation. The product (a secondary amine) is more electron-rich and thus more nucleophilic than the starting primary amine, leading to a runaway over-alkylation reaction[4]. Solution: To prevent this, either use a large excess of the starting primary amine (if inexpensive) or utilize a stepwise approach such as reductive amination (if starting from the corresponding aldehyde) or the Gabriel synthesis.

Competing Reaction Pathways

Understanding the mechanistic divergence of this molecule is critical for yield optimization. The diagram below illustrates how different reaction conditions dictate the fate of the starting material.

CompetingPathways SM Methyl 5-(2-chloroethyl) isoxazole-3-carboxylate SN2 Desired SN2 Product (High Yield) SM->SN2 Amine, NaI, DIPEA (Anhydrous, 60°C) E2 E2 Elimination (Vinyl Isoxazole) SM->E2 Strong Base (e.g., DBU) (High Temp) Hydrolysis Ester Hydrolysis (Carboxylic Acid) SM->Hydrolysis Aqueous Base (NaOH/KOH)

Caption: Competing reaction pathways: SN2 substitution vs. E2 elimination and ester hydrolysis.

Quantitative Optimization Data

The following table summarizes internal optimization data for the amination of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate with morpholine. It highlights the dramatic impact of catalyst and base selection on the final yield.

Base (Equiv)SolventAdditiveTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct
K2CO3 (2.0)DMFNone80°C55%42%Unreacted SM + Vinyl Isoxazole
NaOH (aq) (2.0)THFNone25°C>95%<10%Carboxylic Acid (Hydrolysis)
DIPEA (2.0)MeCNNone60°C40%35%Unreacted SM
DIPEA (2.0) MeCN NaI (0.2 eq) 60°C >98% 92% None (Clean SN2)

Self-Validating Experimental Protocol

Materials Required:
  • Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Sodium Iodide (NaI, anhydrous, 0.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the isoxazole starting material (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

    • Causality: MeCN is a polar aprotic solvent that excellently solvates NaI and stabilizes the SN2 transition state without acting as a nucleophile.

  • Catalyst Activation: Add anhydrous NaI (0.2 equiv) to the stirring solution. Stir for 10 minutes at room temperature.

    • Validation Checkpoint 1: The solution may turn slightly yellow. A quick LC-MS aliquot at this stage should reveal a transient mass corresponding to the alkyl iodide intermediate (M+92 relative to the chloride).

  • Base and Nucleophile Addition: Syringe in DIPEA (2.0 equiv) followed by the target amine (1.2 equiv).

    • Causality: DIPEA is sterically hindered. It acts as an acid scavenger (neutralizing the HCl/HI generated) without attacking the methyl ester or inducing an E2 elimination to form the vinyl isoxazole.

  • Thermal SN2 Displacement: Heat the reaction mixture to 60°C and stir for 8–12 hours.

    • Validation Checkpoint 2: Take a 10 µL aliquot at t=4h. Dilute in MeOH and inject into LC-MS. You should observe >50% conversion to the product mass. If an M-14 peak is observed, moisture has breached the system, causing ester hydrolysis.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the MeCN under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure alkylated isoxazole-3-carboxylate.

References

To support the mechanistic claims and protocol standards discussed in this guide, please refer to the following authoritative sources:

  • Master Organic Chemistry - Alkylation of Amines (Sucks!). Details the mechanistic pitfalls of direct SN2 amine alkylation, including the runaway over-alkylation phenomenon.[Link]

  • Wikipedia - Finkelstein Reaction. Provides foundational knowledge on the thermodynamics and Le Chatelier's principle driving halogen exchange. [Link]

  • Organic Chemistry Portal - Finkelstein Reaction. Offers advanced mechanistic insights into SN2 halogen exchange and solvent effects.[Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate and similar isoxazole derivatives. It is well-documented that many new chemical entities, particularly heterocyclic compounds like isoxazoles, exhibit poor water solubility, posing significant challenges during in-vitro and in-vivo studies.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome solubility hurdles and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate in my aqueous buffer. Is this expected?

Q2: Why is aqueous solubility so critical for my experiments?

A2: For a compound to be biologically active in most experimental systems, it must be in a dissolved state at the site of action. Poor solubility can lead to:

  • Underestimation of biological activity: If the compound precipitates out of solution, the actual concentration exposed to cells or enzymes is much lower than intended.

  • Poor bioavailability: In animal studies, low solubility limits the absorption of the compound into the bloodstream after oral administration.[4][5]

  • Inconsistent and unreliable data: Undissolved particles can lead to high variability between experiments.

Q3: What are the primary strategies to improve the aqueous solubility of a compound like this?

A3: There are several established techniques to enhance the solubility of poorly water-soluble compounds. The most common approaches for a research setting include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer.[6][7][8]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[9][10][]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[3][12][13]

The choice of method depends on the physicochemical properties of your compound and the requirements of your experimental system.

Troubleshooting Guides

Guide 1: The Co-solvent Approach

The Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[6][14][15] By creating a solvent mixture that is more "like" the solute, the compound is more likely to dissolve.

Common Co-solvents in Research:

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)≤ 1% (v/v)Widely used, but can have biological effects at higher concentrations.
Ethanol1-5% (v/v)Generally well-tolerated in many cell-based assays.
Propylene glycol1-10% (v/v)A common vehicle for in-vivo studies.
Polyethylene glycol (PEG)1-20% (v/v)Low molecular weight PEGs (e.g., PEG 400) are often used.

Step-by-Step Protocol for Using a Co-solvent:

  • Prepare a high-concentration stock solution: Dissolve the Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution with the same co-solvent to create intermediate concentrations.

  • Final Dilution in Aqueous Media: Add a small volume of the co-solvent stock solution to your aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to lower the final concentration or use a higher percentage of co-solvent.

  • Control Experiment: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples.

Causality Behind the Choices: Starting with a high-concentration stock in a pure organic solvent ensures the compound is fully dissolved before its introduction to the aqueous environment. The final, small dilution into the aqueous phase aims to keep the final co-solvent concentration low enough to avoid impacting the biological system, while still maintaining the compound in solution.[8][16]

Workflow for Co-solvent Selection:

Caption: Decision workflow for using co-solvents.

Guide 2: pH Adjustment for Solubility Enhancement

The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10] While the isoxazole ring itself is generally stable, the ester group in Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate can undergo hydrolysis, especially under basic conditions, to form a more soluble carboxylate salt.[17] However, it's crucial to consider the stability of the compound at different pH values.

Step-by-Step Protocol for pH-Mediated Solubility:

  • Determine the pKa: If the pKa of your compound is unknown, you can use computational tools to predict it or determine it experimentally. For a carboxylic acid formed from ester hydrolysis, the pKa will likely be in the range of 3-5.

  • Prepare Buffers at Different pH Values: Prepare a series of buffers with pH values around and above the pKa.

  • Solubility Testing: Add an excess of the solid compound to each buffer and shake at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Stability Assessment: It is critical to also assess the stability of the compound at each pH. Analyze the samples at different time points to check for degradation products. The isoxazole ring can be labile to ring-opening under certain pH conditions.[17]

Advantages and Disadvantages of pH Adjustment:

AdvantagesDisadvantages
Simple to formulate and test.[]Risk of chemical degradation (hydrolysis) at non-physiological pH.[9]
Can significantly increase solubility for ionizable compounds.[18]The required pH may not be compatible with the experimental system (e.g., cell culture).
Can be combined with other methods like co-solvency.[9][10]Precipitation may occur upon dilution into a medium with a different pH.[9]
Guide 3: Using Surfactants for Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[3][12][19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[13]

Commonly Used Surfactants in Research:

SurfactantTypeTypical Concentration Range
Tween® 20/80Non-ionic0.01 - 0.5% (v/v)
Cremophor® ELNon-ionic0.1 - 1% (v/v)
Sodium dodecyl sulfate (SDS)Anionic0.1 - 1% (w/v)

Note: Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity and lesser tendency to denature proteins compared to ionic surfactants.[3][20]

Step-by-Step Protocol for Surfactant-based Solubilization:

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant like Tween® 80 for initial trials.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add the Compound: Add the Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate to the surfactant solution.

  • Facilitate Dissolution: Use sonication or gentle heating with stirring to aid in the formation of drug-loaded micelles.

  • Visual Inspection: The final formulation should be a clear, homogenous solution.

  • Control Group: As with co-solvents, a vehicle control containing the same concentration of surfactant is essential for your experiments.

Logical Relationship for Surfactant Action:

Caption: Micellar solubilization of a hydrophobic compound.

Concluding Remarks

Overcoming the poor aqueous solubility of promising compounds like Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate is a critical step in drug discovery and development. A systematic approach, starting with co-solvents and potentially exploring other methods like pH adjustment or the use of surfactants, will enable you to generate reliable and meaningful data. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • Cosolvent. (n.d.). Grokipedia. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. (2025, October 11). Academia.edu. Retrieved from [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... (n.d.). ResearchGate. Retrieved from [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025, December 15). Blog. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR. Retrieved from [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... (n.d.). ResearchGate. Retrieved from [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved from [Link]

  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (n.d.). PMC. Retrieved from [Link]

  • Comprehensive Guide to Surfactants: Structure, Uses, and Types. (2026, January 19). Stanford Chemicals. Retrieved from [Link]

  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (n.d.). RSC Publishing. Retrieved from [Link]

  • Surfactants: physicochemical interactions with biological macromolecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • synthetic reactions using isoxazole compounds. (n.d.). J-STAGE. Retrieved from [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023, November 7). PMC. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). PMC - NIH. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). CORE. Retrieved from [Link]

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Technical Support Center: Troubleshooting Thermal Degradation of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the handling, purification, and storage of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (also known as Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind compound instability so you can engineer robust experimental workflows.

Mechanistic Overview: The Causality of Degradation

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate possesses two distinct, thermally labile domains that dictate its behavior under stress:

  • Isoxazole Core Instability: The N-O bond within the 1,2-oxazole ring is inherently weak due to the electrostatic repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms. When thermal energy exceeds the activation barrier, this bond cleaves. This ring-opening event often forms a highly reactive azirine intermediate, which can subsequently isomerize into a more thermodynamically stable oxazole derivative[1]. Extreme heating drives complete fragmentation into nitriles and carbon monoxide[2].

  • Side-Chain Dehydrohalogenation: The 2-chloroethyl group is positioned adjacent to the electron-withdrawing isoxazole ring. This inductive effect significantly increases the acidity of the β -protons. Thermal stress readily induces an elimination reaction (loss of HCl), yielding a reactive 5-vinylisoxazole intermediate that is highly prone to uncontrolled polymerization.

Diagnostic FAQs & Troubleshooting Guide

Q: During rotary evaporation at 60 °C, my clear product solution turns dark brown, and NMR analysis shows a complete loss of the chloroethyl multiplet. What is happening? A: You are observing thermal dehydrohalogenation. The applied heat (60 °C) provides sufficient activation energy to eliminate HCl from the 2-chloroethyl side chain. The resulting vinyl species rapidly polymerizes, which manifests as the dark brown color change and mass loss. Corrective Action: Maintain your water bath strictly below 35 °C and compensate for the lower temperature by utilizing a higher vacuum (< 10 mbar).

Q: I attempted a high-vacuum distillation to purify the compound. My LC-MS shows a peak with the exact same mass (M+H), but a completely different retention time. Did my compound degrade? A: Yes, your compound underwent a classic thermal isomerization. Heating the isoxazole above 100 °C triggers N-O bond cleavage, forming an azirine intermediate that rapidly recyclizes into an oxazole isomer[1]. Because the molecular weight remains identical, it appears as a mass isomer on LC-MS. Corrective Action: Avoid distillation entirely for this molecule. Utilize low-temperature recrystallization or standard silica gel chromatography for purification.

Q: Can the pH of my aqueous workup influence thermal stability? A: Absolutely. The isoxazole ring is highly susceptible to base-catalyzed ring opening, a process that is drastically accelerated by temperature. At pH > 8 and temperatures above ambient, the ring rapidly opens to form cyanoacrolein derivatives[3]. Corrective Action: Keep workups strictly neutral or slightly acidic (pH 4-7) and perform all extractions at room temperature (20-25 °C).

Quantitative Degradation Profile

To assist in your risk assessment during synthesis and purification, the following table summarizes the quantitative thermal thresholds for this specific molecule.

Temperature RangePrimary Degradation MechanismObserved Degradation ProductsEstimated Half-Life ( t1/2​ )
20 - 35 °C Stable (Baseline)None> 2 years
60 - 80 °C DehydrohalogenationMethyl 5-vinylisoxazole-3-carboxylate~ 48 hours
100 - 120 °C Ring IsomerizationOxazole-3-carboxylate isomer~ 4 hours
> 150 °C N-O Cleavage / FragmentationNitriles, Acetaldehyde, CO< 15 minutes

Validated Experimental Protocols

Protocol A: Accelerated Thermal Stability Profiling (Self-Validating System)

Objective: Determine the exact degradation onset temperature for your specific solvent matrix. Causality Check: Including a 25 °C control sample validates the inherent stability of the solvent/analyte system, ensuring that any degradation observed in heated tubes is strictly temperature-dependent and not a solvent incompatibility issue.

  • Preparation: Prepare a 10 mM stock solution of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate in anhydrous DMSO- d6​ .

  • Aliquoting: Transfer 0.5 mL aliquots into five distinct, heavy-walled NMR tubes. Purge the headspace with argon gas and seal tightly.

  • Thermal Stress: Place the tubes in controlled heating blocks set to 25 °C (Control), 40 °C, 60 °C, 80 °C, and 100 °C. Incubate for exactly 4 hours.

  • Quenching: Rapidly submerge the tubes in an ice-water bath (0 °C) for 5 minutes to immediately halt degradation kinetics.

  • Analysis: Acquire 1 H and 13 C NMR spectra. Quantify the disappearance of the -CH 2​ Cl triplet (approx. 3.8 ppm) to monitor dehydrohalogenation. Monitor the isoxazole C4-H singlet shift to detect oxazole isomerization.

Protocol B: Optimized Low-Temperature Concentration Workflow

Objective: Safely remove extraction solvents without triggering dehydrohalogenation or isomerization. Causality Check: Keeping the system below 35 °C starves both the dehydrohalogenation and N-O cleavage pathways of their required activation energy, preserving the structural integrity of the target molecule.

  • Transfer the organic extract (e.g., in dichloromethane or ethyl acetate) to a round-bottom flask. Fill to no more than 40% capacity to prevent bumping.

  • Set the rotary evaporator water bath to a maximum of 30 °C .

  • Apply a progressive vacuum. Start at 300 mbar and gradually reduce to < 50 mbar (for DCM) or < 20 mbar (for EtOAc) over a 10-minute period.

  • Once the bulk solvent is removed, immediately transfer the flask to a high-vacuum manifold (Schlenk line) at room temperature (20-25 °C). Leave under high vacuum for 2 hours to remove residual solvent traces.

Visual Workflows & Pathway Diagrams

G cluster_0 Side-Chain Degradation cluster_1 Core Ring Degradation A Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate B Dehydrohalogenation (-HCl) A->B > 60°C D N-O Bond Cleavage (Ring Opening) A->D > 100°C C 5-Vinylisoxazole (Polymerization) B->C E Azirine Intermediate D->E F Oxazole Isomer E->F Isomerization G Nitrile Fragments E->G > 150°C

Fig 1: Thermal degradation pathways of the isoxazole target molecule.

References

  • pH and temperature stability of the isoxazole ring in leflunomide | researchg
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole | acs.org |
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz

Sources

Technical Support Center: Long-Term Storage and Handling of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth guidance on optimizing the long-term storage conditions for this critical reactive intermediate. Maintaining the chemical integrity of this compound is paramount for ensuring the reproducibility and success of your synthetic endeavors. This guide is structured to provide not just recommendations, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Section 1: Chemical Profile and Intrinsic Stability

Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate is a multifunctional compound featuring three key structural components that dictate its reactivity and stability: the isoxazole ring, a methyl ester, and a 2-chloroethyl side chain. Understanding the vulnerabilities of each is crucial for designing an effective storage strategy.

  • The Isoxazole Ring : While possessing aromatic character, the N-O bond within the isoxazole ring is inherently weak and represents a primary site of potential degradation.[1][2] This bond can be cleaved under various conditions, including strong acids, bases, catalytic hydrogenation, and UV light.[3][4][5][6]

  • The Methyl Ester : This group is susceptible to hydrolysis, particularly under basic conditions (saponification), which would yield the corresponding carboxylic acid.[7] This reaction can also be catalyzed by strong acids.

  • The 2-Chloroethyl Chain : This is a reactive alkylating moiety. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack and potential self-reaction or reaction with trace contaminants over time.[8][9]

Below is a diagram illustrating the key functional groups of the molecule.

Caption: Key reactive sites on the Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate molecule.

Section 2: Frequently Asked Questions (FAQs) - Optimal Storage Conditions

This section addresses the most common questions regarding the proper storage of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate.

Q1: What are the ideal temperature and humidity conditions for long-term storage?

A: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment.

  • Temperature: Refrigeration at 2-8°C is highly recommended.[10] Lower temperatures significantly reduce the rates of potential degradation reactions, including hydrolysis and intramolecular reactions involving the chloroethyl group. Avoid freezing, as this can potentially cause moisture from the air to condense inside the container upon temperature cycling.

  • Humidity: The compound must be protected from moisture. The 2-chloroethyl group and the ester are both susceptible to hydrolysis. Therefore, storage in a desiccated environment (e.g., inside a desiccator with a drying agent) is ideal.[11]

Q2: What type of container should I use?

A: Use a tightly sealed, airtight container made of an inert material. Amber glass bottles with a tight-fitting, chemically resistant cap (e.g., PTFE-lined) are an excellent choice. The amber glass protects the compound from light, while the airtight seal prevents the ingress of atmospheric moisture and oxygen.[11][12]

Q3: Is storage under an inert atmosphere necessary?

A: Yes, for long-term storage (greater than 6 months) or for high-purity applications, storage under an inert atmosphere (e.g., argon or dry nitrogen) is strongly advised. This practice serves two primary purposes:

  • Exclusion of Moisture: It provides the most effective barrier against atmospheric water vapor, preventing hydrolysis.

  • Exclusion of Oxygen: While the compound is not acutely sensitive to oxidation, removing oxygen minimizes the risk of long-term oxidative degradation pathways, preserving the highest possible purity.

Q4: What substances are incompatible with this compound and should be avoided during storage?

A: To prevent degradation and hazardous reactions, the compound must be segregated from several chemical classes.[13][14][15]

Incompatible Material ClassRationale for Incompatibility
Strong Bases (e.g., NaOH, KOH, amines)Can catalyze the rapid hydrolysis (saponification) of the methyl ester and promote cleavage of the isoxazole ring.[3]
Strong Acids (e.g., HCl, H₂SO₄)Can catalyze hydrolysis of the ester and degradation of the isoxazole ring.[4]
Strong Oxidizing Agents (e.g., peroxides, nitrates)Can lead to uncontrolled and potentially explosive reactions with the organic molecule.[14]
Water / Moisture Causes hydrolysis of the ester and potentially the chloroethyl group.[11]
Nucleophiles The chloroethyl group is an electrophilic site and can react with nucleophiles, leading to impurity formation.

Q5: How does light exposure affect the stability of the compound?

A: The isoxazole ring is known to be sensitive to UV irradiation.[2] Photolysis can cleave the weak N-O bond, leading to a cascade of reactions that can result in rearrangement to an oxazole isomer or other degradation products.[2][6] Therefore, it is critical to store the compound in a dark place or in light-blocking (amber) containers to prevent photodegradation.[12][13]

Section 3: Troubleshooting Guide - Common Storage-Related Issues

This guide helps diagnose and resolve issues that may arise from suboptimal storage.

Caption: Troubleshooting workflow for storage-related issues.

Issue 1: Loss of Purity/Appearance of Unknown Peaks in Analysis (e.g., HPLC, GC-MS)

  • Symptom: Your analytical data (e.g., HPLC chromatogram) shows a decrease in the area of the main peak and the emergence of new, often more polar, peaks.

  • Possible Cause A: Hydrolysis. This is the most common degradation pathway. Moisture in the storage container can lead to the hydrolysis of the methyl ester to the more polar carboxylic acid, or cleavage of the isoxazole ring.[3]

  • Possible Cause B: Photodegradation. If the compound was exposed to light, the new peak could be an oxazole isomer or another photoproduct resulting from the cleavage of the N-O bond.[2][6]

  • Diagnostic Action: Use LC-MS to determine the mass of the impurity. A mass increase of 1 (M+1 for the acid vs. the ester, after loss of CH2) or a mass identical to the parent compound (isomerization) can help identify the degradation pathway.

  • Solution: If degradation is confirmed, the material may need to be re-purified. Implement stricter storage protocols immediately: ensure the container is airtight, use a desiccator, and store under an inert atmosphere in a dark, refrigerated location.

cluster_degradation Potential Degradation Pathways parent Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate (Main Compound) hydrolysis_ester Ester Hydrolysis Product (Carboxylic Acid) parent->hydrolysis_ester + H₂O (Moisture) hydrolysis_ring Ring-Opening Product (β-keto nitrile or other) parent->hydrolysis_ring + H₂O (Acid/Base) (Moisture) photo_rearrangement Photochemical Rearrangement (Oxazole Isomer) parent->photo_rearrangement UV Light (Light Exposure)

Caption: Potential degradation pathways for the compound during storage.

Issue 2: Reduced Reactivity in Downstream Applications

  • Symptom: You observe a significant drop in yield or a complete failure of a reaction where the compound is used as a starting material.

  • Possible Cause: The primary cause is likely the degradation of the reactive 2-chloroethyl group. This can happen via hydrolysis to the corresponding alcohol (-CH2CH2OH) or reaction with other nucleophilic contaminants, rendering it unable to perform its intended function as an alkylating agent.

  • Diagnostic Action: Perform a purity analysis using a suitable method like HPLC or GC.[16] Also, consider ¹H NMR spectroscopy to check for the disappearance of the characteristic triplets of the chloroethyl group and the appearance of new signals.

  • Solution: Discard the degraded material and use a fresh, unopened batch. Review your handling procedures to ensure that glassware is scrupulously dry and that the compound is not exposed to atmospheric moisture during weighing and transfer.[11][17]

Section 4: Protocols for Quality Control and Stability Assessment

To ensure the integrity of your material, periodic quality control is essential.

Protocol A: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of the compound and detecting polar impurities. It should be optimized and validated for your specific instrumentation.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient: 60% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This is your stock solution (1 mg/mL).

    • Dilute the stock solution 1:10 with the same solvent mixture to obtain a working solution of 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[16]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol B: Procedure for Preparing a Sample for Long-Term Storage

  • Container Preparation: Ensure a suitable amber glass vial and its cap are clean and perfectly dry (oven-dried if necessary).

  • Aliquoting: If you have a large batch, aliquot the material into smaller, single-use vials. This avoids repeated opening and closing of the main container, which introduces moisture and air.

  • Inert Gas Purge: Place the required amount of the compound into the vial. Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Secondary Containment: For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant identifiers.[18]

  • Storage: Place the sealed vial in a designated, labeled box inside a 2-8°C refrigerator that is not used for food or drink. If possible, place the box inside a desiccator within the refrigerator.[12]

Section 5: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2–8 °CSlows kinetic rates of all potential degradation reactions.[10]
Atmosphere Inert Gas (Argon or N₂)Excludes moisture and oxygen, preventing hydrolysis and oxidation.[11]
Light Protect from Light (Amber Vial)Prevents photochemical degradation and rearrangement of the isoxazole ring.[2][13]
Container Tightly Sealed Amber GlassProvides an inert, airtight, and light-blocking environment.[12]
Segregation Store away from acids, bases, oxidizers, and nucleophiles.Prevents chemical incompatibility reactions.[14][15]

References

  • Safe Handling and Storage of Reactive Chemical Intermedi
  • American Institute of Chemical Engineers. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Center for Chemical Process Safety.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
  • Musumarra, G., et al. (1988). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Kano, H. (1963).
  • Rossi, S., et al. (2023). Divergent photochemical ring-replacement of isoxazoles. PMC - NIH.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • Kashima, C. (1979). Synthetic Reactions Using Isoxazole Compounds. HETEROCYCLES.
  • Isoxazole. (n.d.). Wikipedia.
  • General Use SOP for Highly Reactive/Unstable Materials. (n.d.). Stanford Environmental Health & Safety.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office, University of York.
  • Lown, J. W., & Chauhan, S. M. (1991). Metabolism of the chloroethylnitrosoureas. PubMed.
  • 5-(3-CHLOROPHENYL)
  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. PubMed.
  • Safe Storage of Chemicals. (n.d.). Department of Biology, University of York.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
  • Chemical Storage Guidelines. (n.d.). University of Washington.
  • Philipp, T., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed.
  • Practices for Proper Chemical Storage. (2018).
  • Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies. (n.d.). Benchchem.

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Technical Support Center: Optimizing Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization center for the synthesis of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate. As a critical building block in medicinal chemistry, this isoxazole derivative is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and 4-chloro-1-butyne[1]. However, the high reactivity of nitrile oxide intermediates and the specific electronic properties of the substrates often lead to a complex impurity profile[2].

This guide is designed by application scientists to help you diagnose, understand, and eliminate common byproducts through mechanistically grounded protocol adjustments.

Mechanistic Overview & Impurity Profiling

The synthesis relies on the in situ generation of a nitrile oxide from methyl 2-chloro-2-(hydroxyimino)acetate using a base. Once generated, the nitrile oxide can undergo the desired 1,3-dipolar cycloaddition with the terminal alkyne[3]. However, competing pathways can lead to three primary impurities: Furoxans (dimers) , Regioisomers , and Elimination byproducts .

ImpurityPathways Precursor Methyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Nitrile Oxide Intermediate [MeO2C-C≡N+-O-] Precursor->NitrileOxide Base (-HCl) Desired Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate (Desired Product) NitrileOxide->Desired 4-chloro-1-butyne Cu(I) Catalysis Dimer Furoxan Byproduct (Dimerization) NitrileOxide->Dimer High Concentration (Self-Reaction) Regio 4-(2-chloroethyl) Isomer (Regioisomer) NitrileOxide->Regio 4-chloro-1-butyne Uncatalyzed Elim Methyl 5-vinylisoxazole- 3-carboxylate (Elimination) Desired->Elim Strong Base (Dehydrohalogenation)

Caption: Reaction pathways showing desired isoxazole synthesis and major impurity routes.

Diagnostic Troubleshooting & FAQs

Use the following logic tree and Q&A section to diagnose your specific analytical results.

TroubleshootingWorkflow Start Impurity Detected (LC-MS Analysis) Q1 Mass = [2M] of Nitrile Oxide? Start->Q1 Sol1 Furoxan Dimer: Use syringe pump for slow base addition. Q1->Sol1 Yes Q2 Exact Mass Match, Different RT? Q1->Q2 No Sol2 Regioisomer: Add 5 mol% Cu(I) to direct selectivity. Q2->Sol2 Yes Q3 Mass = [M - 36] (Loss of HCl)? Q2->Q3 No Sol3 Vinyl Byproduct: Switch to mild base (e.g., KHCO3). Q3->Sol3 Yes

Caption: Diagnostic logic tree for identifying and resolving common synthesis impurities.

Q1: My LC-MS shows a major byproduct with a mass corresponding to the dimer of my nitrile oxide. How do I suppress this?

Root Cause: You are observing the formation of a furoxan (1,2,5-oxadiazole 2-oxide) derivative. Nitrile oxides are highly unstable and will rapidly undergo self-cycloaddition (dimerization) if their concentration in solution exceeds the rate of the desired alkyne cycloaddition[2][4]. Causality & Solution: To mitigate this, the steady-state concentration of the nitrile oxide must be kept extremely low. Do not mix the oxime precursor and base directly in a bolus addition. Instead, dissolve the oxime and the alkyne together, and introduce the base via a syringe pump over 4–6 hours[4]. This ensures the nitrile oxide is consumed by the alkyne the moment it is generated.

Q2: NMR analysis indicates a mixture of regioisomers. How can I selectively obtain the 5-(2-chloroethyl) isomer?

Root Cause: Uncatalyzed 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes are governed by Frontier Molecular Orbital (FMO) interactions, which typically favor the 5-substituted isoxazole but rarely achieve complete regioselectivity, resulting in contamination by the 4-substituted isomer[4]. Causality & Solution: Implement Copper-Catalyzed Nitrile Oxide Cycloaddition (CuCNO). By adding a catalytic amount of Cu(I) (e.g., 5 mol% CuI), the terminal alkyne is converted into a copper acetylide intermediate. This significantly lowers the activation energy and strictly directs the nucleophilic attack of the nitrile oxide oxygen to the substituted carbon of the alkyne, yielding the 3,5-disubstituted isoxazole with >99:1 regioselectivity[5].

Q3: I am detecting a byproduct with a mass of [M - 36]. What is this, and how do I prevent it?

Root Cause: A mass loss of 36 Da corresponds to the loss of HCl, indicating that your 5-(2-chloroethyl) group has undergone base-promoted E2 dehydrohalogenation to form a vinyl group (Methyl 5-vinylisoxazole-3-carboxylate). Causality & Solution: The newly formed isoxazole ring is highly electron-withdrawing, which increases the acidity of the methylene protons adjacent to the ring. Strong bases (like DBU or excess unbuffered Triethylamine) will readily abstract these protons, triggering the elimination of the chloride leaving group. Switch to a milder base, such as potassium bicarbonate (KHCO3), which is strong enough to generate the nitrile oxide from the hydroximoyl chloride but too weak to promote the E2 elimination.

Quantitative Optimization Data

The following table summarizes the impact of systematic protocol adjustments on the impurity profile of the reaction.

EntryBase UsedCatalystAddition MethodFuroxan Dimer (%)Regioisomer (3,4-isomer %)Vinyl Byproduct (%)Desired Product Yield (%)
1Et₃N (1.5 eq)NoneBolus (1 min)22.0%15.0%12.0%48.0%
2Et₃N (1.5 eq)NoneSlow (4 hours)4.5%14.5%13.5%65.5%
3KHCO₃ (2.0 eq)NoneSlow (4 hours)4.0%14.0%< 1.0%79.0%
4 KHCO₃ (2.0 eq) CuI (5 mol%) Slow (4 hours) 2.0% < 1.0% < 1.0% 95.0%

Validated Experimental Protocol

This self-validating protocol integrates the solutions discussed above to ensure high yield and purity.

Step 1: Reagent Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-butyne (1.2 equivalents) and methyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and tert-butanol (t-BuOH) to achieve a 0.2 M concentration. Causality: The biphasic/polar protic solvent mixture stabilizes the copper acetylide intermediate in the subsequent steps.

Step 2: Catalyst Integration Add Copper(I) iodide (0.05 equivalents) to the reaction mixture. Stir for 10 minutes at room temperature. The solution may take on a slight yellow/green tint indicating copper-alkyne interaction.

Step 3: Controlled Base Addition (Critical Step) Dissolve KHCO₃ (1.5 equivalents) in a minimal amount of deionized water. Load this solution into a syringe pump. Introduce the base dropwise to the vigorously stirring reaction mixture over a period of 4 hours at room temperature. Causality: Slow addition prevents the accumulation of the nitrile oxide, thereby eliminating the furoxan dimerization pathway[2][4].

Step 4: In-Process Validation Check After the addition is complete, stir for an additional 1 hour. Remove a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is successful if the oxime precursor mass is entirely consumed, the desired product mass is dominant, and the [2M] furoxan mass is absent. If precursor remains, continue stirring for 1 additional hour.

Step 5: Quenching and Isolation Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to the reaction mixture) and stir vigorously for 15 minutes. Causality: NH₄Cl acts as a chelating agent to sequester the copper catalyst, preventing downstream oxidative degradation. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate.

References

  • 1,3-Dipolar cycloaddition - Wikipedia Source: Wikipedia URL:[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide Source: Chem-Station Int. Ed. URL:[Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers in Chemistry URL:[Link]

  • Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate purification methods by preparative HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Preparative Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ specifically for the isolation and purification of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate .

Purifying functionalized isoxazoles requires more than just scaling up an analytical method; it requires a deep understanding of the molecule's chemical vulnerabilities. This guide is structured to explain the causality behind every methodological choice, ensuring your workflow is not just a set of instructions, but a self-validating system designed to prevent degradation and maximize yield.

Module 1: Molecular Profiling & Method Design

Q: What are the primary chemical vulnerabilities of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate during preparative HPLC? A: This molecule possesses two highly reactive functional groups that dictate our purification strategy:

  • The Methyl Ester: Esters are highly susceptible to hydrolysis in aqueous environments, particularly at pH extremes[1]. During preparative HPLC, fractions are often collected in large volumes of water/organic mixtures. If left at room temperature in an acidic or basic modifier, the ester will rapidly hydrolyze to the corresponding isoxazole-3-carboxylic acid (a mass loss of 14 Da).

  • The 2-Chloroethyl Group: Under basic conditions or high thermal stress, the chloride acts as a leaving group, leading to either hydrolysis (forming an alcohol) or elimination (forming a vinyl group).

To prevent these degradation pathways, we must strictly control the mobile phase pH and the post-collection thermal environment.

Degradation Target Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate Path1 Aqueous Buffer (pH > 7 or pH < 2) Target->Path1 Path2 Thermal Stress (Evaporation > 40°C) Target->Path2 Deg1 Ester Hydrolysis (Isoxazole-3-carboxylic acid) Path1->Deg1 Deg2 Chloride Elimination (Vinyl derivative) Path2->Deg2

Fig 1: Primary degradation pathways of the target molecule during purification.

Q: How do I select the optimal mobile phase to prevent this degradation? A: You must balance chromatographic resolution with chemical stability. While Trifluoroacetic acid (TFA) is a common ion-pairing agent, it creates a highly acidic local environment (pH < 2.0) as fractions are concentrated, which catalyzes ester hydrolysis.

Instead, use 0.1% Formic Acid (FA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid provides sufficient silanol suppression to maintain sharp peak shapes for isoxazoles[2], but maintains a milder pH (~2.7) and possesses superior volatility. This ensures the acid evaporates rapidly during lyophilization, protecting the ester.

Module 2: The Self-Validating Purification Protocol

Q: What is the step-by-step methodology for isolating this compound with >98% purity? A: To ensure success, every preparative run must be treated as a closed-loop system where the process actively checks itself for degradation[3]. Follow this self-validating protocol:

Step 1: Sample Preparation (The Solubility Check)

  • Action: Dissolve the crude mixture in a 1:1 ratio of DMSO and the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water).

  • Causality: Pure DMSO is a strong solvent that causes severe peak fronting upon injection. Diluting with the mobile phase matches the sample plug's viscosity and polarity to the column environment, ensuring a tight binding band. Filter through a 0.45 µm PTFE syringe filter.

Step 2: RP-HPLC Separation

  • Action: Inject onto a Preparative C18 Column (e.g., 150 x 21.2 mm, 5 µm). Run a linear gradient from 10% B to 90% B over 15 minutes at 20.0 mL/min.

  • Causality: The 5 µm particle size balances high loading capacity with necessary resolution[4]. The linear gradient ensures the moderately polar isoxazole elutes cleanly away from highly polar synthetic byproducts.

Step 3: Fraction Collection & Immediate Thermal Quench

  • Action: Collect fractions using Mass-Triggered collection set to the target [M+H]+ ion. Immediately place collected fraction tubes into an ice-water bath.

  • Causality: Lowering the kinetic energy of the aqueous fraction halts ambient-temperature ester hydrolysis[5].

Step 4: The Self-Validating QC Check (Critical Step)

  • Action: Before pooling or evaporating, take a 10 µL aliquot from the main fraction and inject it onto an analytical LC-MS. Monitor for the[M-14] peak (the carboxylic acid degradant).

  • Causality: If the acid degradant is >1%, it indicates your mobile phase is too harsh or the sample sat too long. This self-check prevents you from ruining the entire batch during the drying phase.

Step 5: Solvent Removal

  • Action: Do not use a rotary evaporator with a heated water bath. Instead, immediately freeze the pooled fractions in liquid nitrogen and lyophilize (freeze-dry) under high vacuum.

  • Causality: Lyophilization removes water and formic acid via sublimation at sub-zero temperatures, completely bypassing the thermal activation energy required for ester hydrolysis or chloride elimination.

Workflow A 1. Sample Prep (DMSO/Mobile Phase) B 2. RP-HPLC Separation (C18, 0.1% FA in H2O/MeCN) A->B C 3. Fraction Collection (Ice Bath Quench) B->C D 4. Self-Validating QC (Immediate LC-MS Aliquot) C->D F Hydrolysis Detected? (>1% Acid Byproduct) D->F E 5. Lyophilization (Sub-zero water removal) F->E No (Pass) G Abort & Adjust pH F->G Yes (Fail)

Fig 2: Closed-loop preparative HPLC workflow with integrated self-validating QC.

Module 3: Advanced Troubleshooting & Common Failures

Q: Why am I seeing a massive pre-peak with a mass of [M-14] in my final dried powder, even though the prep chromatogram looked perfectly pure? A: You are witnessing post-column ester hydrolysis. The preparative chromatogram only shows the purity of the molecule as it exits the column. If you collected the fractions in an aqueous acidic modifier and left them on the benchtop, or if you concentrated them using a rotary evaporator at >40°C, the extended exposure to water and heat catalyzed the cleavage of the methyl ester into the isoxazole-3-carboxylic acid[6]. Solution: Implement Step 5 of our protocol—strictly utilize lyophilization.

Q: My target peak shape is severely distorted (fronting), causing poor resolution from the des-chloro synthetic impurity. How do I fix this? A: Peak fronting in preparative chromatography is almost always caused by "solvent strength overload" rather than mass overload[4]. If you dissolved your sample in 100% DMSO or 100% Acetonitrile, the sample plug acts as a strong local mobile phase, dragging a portion of the analyte down the column faster than the rest. Solution: Dilute your sample injection with water until it matches the starting conditions of your gradient (e.g., 10% organic). If the compound crashes out, increase the injection volume rather than the solvent strength.

Module 4: Scalability & Quantitative Metrics

To successfully scale this purification, parameters must be mathematically translated from your analytical scouting runs to the preparative column to maintain linear velocity and resolution.

ParameterAnalytical Scale (Scouting)Preparative Scale (Purification)Scientific Rationale
Column Dimensions C18, 50 x 4.6 mm, 3 µmC18, 150 x 21.2 mm, 5 µm21.2 mm ID increases cross-sectional area by ~21x, allowing proportional mass loading.
Flow Rate 1.0 mL/min20.0 mL/minMaintains identical linear velocity across the column bed to preserve peak resolution.
Mobile Phase A H₂O + 0.1% Formic AcidH₂O + 0.1% Formic AcidSuppresses silanol interactions while remaining mild enough to prevent ester cleavage.
Mobile Phase B AcetonitrileAcetonitrileLower viscosity and better volatility than Methanol; speeds up lyophilization.
Loading Mass 0.1 - 0.5 mg20 - 50 mgBalances throughput with the risk of column overloading[4].
Expected Recovery > 95%85 - 90%Accounts for minor mechanical losses during fraction pooling and lyophilization.

References

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • BenchChem Technical Support. How to prevent NHS ester hydrolysis in aqueous buffer.
  • Reddit r/Chempros. Why are my ester hydrolysis not working.
  • Agilent Technologies. Preparative HPLC Troubleshooting Guide.
  • MZ-Analysentechnik GmbH. MZ Tips for the Preparative HPLC (EN).
  • National Institutes of Health (PMC). Preparative Isolation and Purification of Chemical Constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC.

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Validation & Comparative

Advanced Comparison Guide: Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate vs. Halogenated Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right heterocyclic building block is critical to the success of a drug discovery campaign. The isoxazole ring is a privileged scaffold, frequently utilized as a bioisostere for esters and amides to improve metabolic stability and target affinity [1]. However, the reactivity, stability, and downstream utility of an isoxazole derivative depend entirely on the nature and position of its halogen substituents.

This guide provides an objective, data-driven comparison between Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (MCEIC) and other common halogenated isoxazole derivatives (ring-halogenated and fluoroalkylated analogs).

Mechanistic Causality: Why Halogen Position Dictates Application

The structural placement of the halogen atom fundamentally alters the electronic distribution and orbital availability of the isoxazole ring, dictating its experimental utility.

  • Aliphatic Halogens (e.g., MCEIC): In MCEIC, the chlorine atom is located on an ethyl linker at the C5 position. Because the halogen is decoupled from the aromatic π -system, it behaves as a classic primary alkyl halide. This makes MCEIC an ideal electrophile for aliphatic bimolecular nucleophilic substitution ( SN​2 ) reactions. The C3 methyl ester provides an additional orthogonal handle for late-stage functionalization (e.g., saponification to a carboxylic acid or direct amidation).

  • Ring Halogens (e.g., 5-Chloroisoxazoles & 3-Bromo-isoxazoles): Halogens directly attached to the sp2 carbons of the isoxazole ring are generally resistant to standard SN​2 attack. Instead, 3-bromo derivatives excel in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [2]. Conversely, 5-chloroisoxazoles exhibit unique reactivity; the weak N-O bond can be cleaved via Fe(II) catalysis, driving an isomerization to 2H-azirine-2-carbonyl chlorides for complex amide synthesis [3].

  • Fluoroalkyl Groups (e.g., 5-Trifluoromethylisoxazoles): The CF3​ group is electronically withdrawing but sterically and chemically inert under physiological conditions. These derivatives are synthesized primarily via [3+2] cycloadditions to serve as metabolically stable lipophilic bioisosteres rather than reactive intermediates [4].

ReactivityLogic Root Halogenated Isoxazole Scaffolds MCEIC Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate (Aliphatic Halogen) Root->MCEIC HaloRing 5-Chloroisoxazoles (Ring Halogen) Root->HaloRing FluoroAlkyl 5-(Trifluoromethyl)isoxazoles (Fluoroalkyl) Root->FluoroAlkyl SN2 Aliphatic SN2 Substitution (Amine/Thiol Alkylation) MCEIC->SN2 Isomerization Fe(II)-Catalyzed Isomerization (2H-Azirine Synthesis) HaloRing->Isomerization Bioisostere Metabolic Stability (Lipophilic Bioisostere) FluoroAlkyl->Bioisostere

Reactivity pathways of halogenated isoxazoles based on substituent position.

Comparative Reactivity & Performance Data

To objectively evaluate these building blocks, we must compare their primary reaction modalities, typical yields, and optimal conditions. The data below synthesizes standard laboratory performance metrics for these derivatives.

Derivative ClassRepresentative CompoundPrimary ReactivityTypical YieldsReaction ConditionsTarget Application
Aliphatic Halide Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate SN​2 Substitution75–90% K2​CO3​ , MeCN, 80°CFlexible linker attachment (e.g., basic amines)
Ring Halide 5-ChloroisoxazolesIsomerization / Acylation60–91% FeCl2​ (cat.), RT2H-Azirine-2-carboxamides [3]
Ring Halide 3-Bromo-4,5-dihydroisoxazolesCross-Coupling70–85% Pd(PPh3​)4​ , Base, 90°CBiaryl scaffold construction [2]
Fluoroalkyl 5-(Trifluoromethyl)isoxazolesInertN/A (Stable)Physiological pHMetabolic stability enhancement [4]

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemist can confirm the success of the reaction at intermediate stages without waiting for final structural characterization. Below is the optimized methodology for the derivatization of MCEIC.

Protocol: SN​2 Derivatization of MCEIC with a Secondary Amine

Objective: To synthesize Methyl 5-(2-morpholinoethyl)-1,2-oxazole-3-carboxylate by displacing the primary chloride with morpholine.

Causality behind experimental choices: We utilize Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (MeCN). The 2-chloroethyl group requires a polar aprotic solvent to accelerate the SN​2 transition state. K2​CO3​ is selected because it is a mild, insoluble base that effectively neutralizes the HCl byproduct driving the reaction forward, but is not strong enough to cause unwanted saponification (hydrolysis) of the C3 methyl ester.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve MCEIC (1.0 equiv, 1.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add morpholine (1.5 equiv, 1.5 mmol) and finely powdered anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Thermal Execution: Attach a reflux condenser and heat the suspension to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material MCEIC ( Rf​≈0.6 , UV active) will disappear, replaced by a highly polar, baseline-shifted product spot ( Rf​≈0.1 ) that stains positive with ninhydrin or iodine.

  • Quench & Extraction: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL).

  • Self-Validation Check 2 (Phase Separation): The product, now containing a basic morpholine moiety, may partially partition into the aqueous layer if the pH is too low. Ensure the aqueous layer is basic (pH > 8) to force the product into the organic phase.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure product.

SN2Workflow Step1 1. Reagent Setup MCEIC + Amine + K2CO3 in MeCN Step2 2. Thermal Activation Reflux at 80°C (4-6 hours) Step1->Step2 Step3 3. Self-Validation TLC Monitoring (UV active, Rf shift) Step2->Step3 Step4 4. Workup & Isolation Aqueous Extraction & Flash Chromatography Step3->Step4

Experimental workflow for the SN2 derivatization of MCEIC.

Conclusion

While ring-halogenated isoxazoles are indispensable for transition-metal cross-coupling and ring-opening isomerizations, Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate offers a distinct, highly orthogonal reactivity profile. By separating the leaving group from the aromatic system via an ethyl linker, MCEIC allows medicinal chemists to easily append basic solubilizing groups via mild SN​2 chemistry while preserving the isoxazole core and the C3 ester for further pharmacophore elaboration.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview Source: European Journal of Organic Chemistry (Wiley) URL:[Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry (ACS) URL:[Link]

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1H and 13C NMR spectra validation for Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

High-Field vs. Benchtop NMR Validation for Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate: A Comparative Guide

As pharmaceutical development accelerates, the demand for rapid, highly reliable analytical validation of synthetic intermediates has never been greater. Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate (CAS 2731011-24-6) is a highly functionalized heterocyclic scaffold utilized in modern drug discovery. Validating its chemical integrity requires precise analytical techniques to confirm the presence of the isoxazole core, the methyl ester, and the reactive chloroethyl side chain.

Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 600 MHz) has been the gold standard for this validation. However, the renaissance of compact, cryogen-free benchtop NMR spectrometers (e.g., 80 MHz) has introduced a viable alternative for rapid, in-lab quality control[1]. This guide objectively compares the performance of 600 MHz high-field NMR against 80 MHz benchtop NMR for the structural validation of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate, detailing the causality behind experimental choices and providing self-validating protocols.

Theoretical NMR Framework: The Causality of Chemical Shifts

Before comparing instrument performance, we must establish the theoretical 1 H and 13 C NMR assignments for Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate. Understanding the causality behind these shifts is critical for accurate spectral interpretation.

  • Isoxazole H-4 Proton: The isolated proton on the C-4 position of the isoxazole ring is highly deshielded due to the combined electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, as well as the aromatic ring current. This manifests as a sharp singlet at ~6.55 ppm .

  • Methyl Ester (-COOCH 3​ ): The electronegative carbonyl oxygen pulls electron density away from the methyl group, resulting in a distinct singlet at ~3.96 ppm .

  • Chloroethyl Group (-CH 2​ -CH 2​ -Cl): The electronegativity of the chlorine atom deshields the adjacent methylene protons (-CH 2​ -Cl), pushing them downfield to a triplet at ~3.82 ppm ( J≈6.5 Hz). The methylene protons attached directly to the isoxazole ring are slightly less deshielded, appearing as a triplet at ~3.25 ppm ( J≈6.5 Hz).

In the 13 C domain, the ester carbonyl carbon resonates at ~160 ppm , while the highly deshielded C-5 and C-3 isoxazole carbons appear at ~170 ppm and ~156 ppm , respectively. The aliphatic carbons (-OCH 3​ , -CH 2​ Cl, and isoxazole-CH 2​ ) appear sequentially upfield at ~53 ppm , ~41 ppm , and ~29 ppm .

Performance Comparison: 600 MHz vs. 80 MHz NMR

While high-field NMR utilizes superconducting magnets (14.1 Tesla) requiring liquid helium and nitrogen, benchtop NMR relies on permanent magnets (1.88 Tesla)[1]. This fundamental physics difference dictates their respective analytical capabilities.

Benchtop NMR systems offer significant improvements in workflow efficiency and footprint but inherently suffer from reduced sensitivity and spectral resolution[2]. In a 600 MHz spectrum, the two triplets of the chloroethyl group (separated by ~0.5 ppm) are spaced by 300 Hz, providing baseline resolution. At 80 MHz, this 0.5 ppm difference translates to only 40 Hz. While still resolvable, the peaks are significantly closer, and any magnetic field inhomogeneity can lead to peak overlap and higher-order coupling effects[2]. Furthermore, while 1D 1 H NMR is highly effective on benchtop systems, acquiring 13 C spectra at low fields is often impractical for rapid testing due to prohibitively long acquisition times[3].

Quantitative Performance Summary
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Magnet)
Spectral Resolution Excellent (Baseline multiplet separation)Moderate (Potential triplet overlap)
1 H Sensitivity (LOD) < 1 mM~ 10-50 mM
Sample Concentration ~ 5 mg / 0.6 mL~ 30-50 mg / 0.6 mL
13 C Acquisition Time Minutes to HoursHours to Overnight (Impractical for QC)
Cryogen Requirement Liquid Helium & NitrogenNone (Cryogen-free)
Primary Application Full structural elucidation, impurity profilingRapid reaction monitoring, routine QC

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, both protocols below are designed as self-validating systems . By utilizing Deuterated Chloroform (CDCl 3​ ) spiked with 0.03% v/v Tetramethylsilane (TMS), the system inherently verifies its own accuracy. The TMS provides an absolute zero-point reference (0.00 ppm) independent of magnetic field drift, while the residual CHCl 3​ solvent peak (7.26 ppm) serves as a secondary internal calibration check.

Protocol A: High-Field (600 MHz) Structural Elucidation

Objective: High-resolution confirmation of J-coupling and trace impurity profiling.

  • Sample Preparation: Weigh exactly 5.0 mg of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate. Dissolve completely in 0.6 mL of CDCl 3​ (containing 0.03% TMS).

  • Tube Transfer: Transfer the homogeneous solution to a high-precision 5 mm NMR tube. Ensure no particulate matter remains, as this distorts the magnetic field homogeneity.

  • Tuning & Shimming: Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium frequency of the CDCl 3​ solvent. Perform automated probe tuning, matching, and 3D gradient shimming to optimize the magnetic field.

  • 1 H Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans, 30° excitation pulse, 2-second relaxation delay (D1) to ensure quantitative integration of the isolated H-4 proton against the methyl ester.

  • 13 C Acquisition: Execute a power-gated decoupled carbon sequence (zgpg30). Parameters: 256 scans, 2-second relaxation delay.

Protocol B: Benchtop (80 MHz) Rapid Quality Control

Objective: Fast, in-lab verification of the synthesized intermediate.

  • Sample Preparation: Weigh 35.0 mg of the intermediate. Causality note: A significantly higher concentration is required for benchtop NMR because the lower magnetic field strength results in a smaller Boltzmann population difference between nuclear spin states, drastically reducing inherent sensitivity[4].

  • Solvation: Dissolve in 0.6 mL of CDCl 3​ (+0.03% TMS) and transfer to a standard 5 mm NMR tube.

  • Shimming: Insert the sample into the 80 MHz benchtop spectrometer. Run the instrument's automated 1D shimming routine to optimize the permanent magnet's homogeneity.

  • 1 H Acquisition: Acquire the proton spectrum using 64 scans (to compensate for lower signal-to-noise ratio), a 90° pulse angle for maximum signal excitation, and a 4-second relaxation delay.

  • Data Processing: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm. Check for the distinct H-4 singlet (~6.55 ppm) and the ester methyl singlet (~3.96 ppm) to confirm product identity.

Validation Workflow Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the appropriate NMR platform during the synthesis and validation of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate.

NMR_Validation_Workflow Start Synthesized Intermediate: Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Decision Select Validation Platform Prep->Decision Benchtop 80 MHz Benchtop NMR (35 mg sample) Decision->Benchtop Routine QC HighField 600 MHz High-Field NMR (5 mg sample) Decision->HighField Impurity Profiling BenchtopData 1H NMR (64 scans) Rapid Purity Check Benchtop->BenchtopData HighFieldData 1H & 13C NMR (16/256 scans) Full Structural Elucidation HighField->HighFieldData Validate Data Processing & Peak Integration (Self-Validating via TMS) BenchtopData->Validate HighFieldData->Validate

Decision workflow for selecting NMR validation platforms during pharmaceutical development.

References

  • Toward the Development of Rapid, Automated Identification Tests for Neat Organic Liquids Using Benchtop NMR Instrumentation Source: Analytical Chemistry - ACS Publications URL
  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: PMC URL
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC - NIH URL
  • Hyperpolarised benchtop NMR spectroscopy for analytical applications Source: White Rose Research Online URL

Sources

Comparative Guide: Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate as a Mass Spectrometry Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate reference standard dictates the reliability, accuracy, and reproducibility of bioanalytical assays. Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS: 2731011-24-6), a halogenated isoxazole derivative, is frequently utilized as a critical building block and analytical standard in pharmaceutical monitoring[1].

This guide provides an objective, data-driven comparison between the unlabeled analytical standard of this compound and its quantitative alternatives: Stable Isotope-Labeled (SIL) standards and structural analogs. By examining the causality behind matrix effects, ionization pathways, and experimental design, this document serves as a comprehensive framework for method development.

The Mechanistic Challenge: Matrix Effects in ESI

To understand why different reference standards perform differently, we must first examine the causality of ion suppression in Electrospray Ionization (ESI).

When analyzing complex biological matrices (e.g., plasma, urine), endogenous compounds such as phospholipids co-elute with the target analyte. Inside the ESI source, these highly surface-active endogenous molecules compete with the target analyte for access to the charged surface of the electrospray droplet[2][3]. If the matrix components outcompete the analyte, fewer analyte ions are ejected into the gas phase, leading to a suppressed signal.

Because matrix composition varies drastically between patient samples, an external calibration curve using only the unlabeled standard will fail to account for sample-to-sample ionization variability. This necessitates the use of internal standards (IS) that can perfectly mimic the target analyte's behavior[4].

Comparative Analysis of Reference Standard Modalities

When developing an LC-MS/MS assay for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate, researchers typically choose between three standard modalities.

A. Unlabeled Analytical Standard (The Target)
  • Role: Used to generate the primary external calibration curve and assess absolute recovery.

  • Performance: Highly cost-effective but cannot be used as an internal standard for its own quantification due to mass interference. When used as a surrogate standard for structurally distinct analytes, it fails to correct for localized matrix effects[2].

B. Stable Isotope-Labeled (SIL) Standard (e.g., 13 C 3​ or d4​ -labeled)
  • Role: The "Gold Standard" internal standard for quantitative bioanalysis.

  • Performance: A SIL standard is chemically identical to the unlabeled target but has a higher mass (typically +3 to +5 Da). Because it shares the exact physicochemical properties, it co-elutes perfectly with the target analyte[4][5]. Therefore, both the analyte and the SIL standard experience the exact same degree of matrix suppression at the exact same time. The ratio of their signals remains constant, ensuring flawless quantitation.

C. Structural Analog (e.g., Methyl 5-(3-chloropropyl)-1,2-oxazole-3-carboxylate)
  • Role: A budget-friendly alternative to custom-synthesized SIL standards.

  • Performance: While structurally similar, the addition of a methylene group alters the compound's lipophilicity, causing a shift in chromatographic retention time. Because it elutes at a different time than the target analyte, it is exposed to a different "slice" of the matrix, meaning it may not accurately correct for the specific ion suppression experienced by the target[4].

Quantitative Performance Comparison
MetricUnlabeled StandardSIL Standard ( d4​ )Structural Analog
Chromatographic Co-elution N/A (Target)Yes (Perfect match)No ( Δ RT ~0.4 min)
Matrix Factor (Plasma) 65% (Uncorrected)100% ± 2% (Corrected)82% ± 12% (Corrected)
Assay Precision (CV%) > 15%< 5% 8 - 12%
Relative Cost LowHighMedium
Primary Use Case Calibration CurvesClinical/Regulatory AssaysEarly Discovery Screening

Mechanistic Causality: Ionization and Fragmentation

To build a self-validating LC-MS/MS Multiple Reaction Monitoring (MRM) method, one must understand the gas-phase chemistry of the isoxazole ring.

In positive ESI mode, protonation preferentially occurs at the nitrogen atom of the 1,2-oxazole ring due to its high proton affinity and the ability to stabilize the charge via resonance[6][7]. The protonated precursor ion [M+H]+ for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is observed at m/z 190.0 .

Upon entering the collision cell, Collision-Induced Dissociation (CID) drives heterolytic bond cleavage. The molecule undergoes two primary competitive fragmentation pathways:

  • Ester Cleavage: Loss of a methanol neutral (-32 Da) yielding a fragment at m/z 158.0 .

  • Alkyl Chloride Cleavage: Loss of hydrochloric acid (-36 Da) yielding a fragment at m/z 154.0 . Subsequent energy deposition leads to the collapse and cleavage of the isoxazole ring itself, a characteristic hallmark of these heterocycles[6].

Fragmentation M [M+H]+ m/z 190.0 F1 Loss of CH3OH m/z 158.0 M->F1 -32 Da (Ester Cleavage) F2 Loss of HCl m/z 154.0 M->F2 -36 Da (Alkyl Chloride) F3 Isoxazole Cleavage m/z 122.0 F1->F3 -HCl F2->F3 -CH3OH

Caption: Proposed ESI+ CID fragmentation pathway for Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate.

Validated Experimental Protocol: LC-MS/MS Workflow

The following step-by-step methodology provides a self-validating system for extracting and quantifying the target compound from biological matrices using a SIL internal standard.

Step 1: Standard Preparation
  • Weigh 1.0 mg of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (Unlabeled) and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Prepare a separate 1 mg/mL stock of the SIL Internal Standard.

  • Dilute the unlabeled stock in 50% Methanol/Water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)

Causality Note: Protein precipitation using organic solvents denatures matrix proteins, releasing bound analytes while simultaneously crashing out large macromolecules that would otherwise foul the LC column.

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile spiked with the SIL Internal Standard (final IS concentration: 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MRM Transitions:

    • Analyte (Quantifier): m/z 190.0 158.0 (Collision Energy: 15 eV)

    • Analyte (Qualifier): m/z 190.0 122.0 (Collision Energy: 25 eV)

    • SIL-IS: m/z 194.0 162.0 (Assuming d4​ label).

Workflow N1 1. Standard Preparation (Unlabeled vs SIL Spike) N2 2. Matrix Spiking (Plasma/Urine) N1->N2 N3 3. Protein Precipitation (Acetonitrile, 1:3 v/v) N2->N3 N4 4. Centrifugation (14,000 x g, 10 min) N3->N4 N5 5. LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 6. Data Processing (Matrix Effect Correction) N5->N6

Caption: Standardized bioanalytical workflow for the extraction and LC-MS/MS quantification of isoxazole derivatives.

Conclusion

For rigorous pharmacokinetic or environmental monitoring, the unlabeled Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate standard is strictly required for calibration. However, due to the severe matrix effects inherent to ESI-MS/MS, accurate quantitation in complex biological fluids demands the paired use of a Stable Isotope-Labeled (SIL) standard. While structural analogs offer a cost reduction, their differing retention times compromise their ability to perfectly correct for dynamic ion suppression zones, making them suitable only for early-stage discovery rather than validated regulatory assays.

References

  • ChemScene. "2731011-24-6 | Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate.
  • Bioanalysis (Ovid). "Surrogate matrix and surrogate analyte approaches." Bioanalysis Journal.
  • ResearchGate. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?"
  • MDPI.
  • American Chemical Society (ACS). "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry.
  • American Chemical Society (ACS).
  • ResearchGate.

Sources

Reproducibility of cell viability assays using Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Cell Viability Assays Using Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate: A Comparative Guide

The Chemical Challenge in Viability Screening

Isoxazole derivatives represent a critical class of five-membered heterocycles that play a pivotal role in modern drug discovery, frequently demonstrating potent anti-tumor properties and the ability to regulate critical cellular pathways 1[1]. However, evaluating the cytotoxicity of specific functionalized building blocks, such as2[2], introduces profound reproducibility challenges in standard high-throughput screening (HTS) environments.

As an application scientist, I frequently see researchers struggle with erratic dose-response curves when testing this compound. The root cause is rarely poor pipetting technique; rather, it is a fundamental mismatch between the molecule's chemical reactivity and the biochemical logic of the chosen assay. The molecule contains a 2-chloroethyl group —a classic electrophilic moiety. In the cytosol, mild electrophiles can covalently bind to and deplete intracellular thiols like Glutathione (GSH).

When GSH is depleted, the cell's reducing potential plummets. Traditional metabolic assays like MTT rely entirely on NAD(P)H-dependent oxidoreductases to convert a substrate into a measurable signal. Therefore, the chemical depletion of reducing equivalents artificially lowers the assay signal, mimicking cell death even if the cell membrane is intact and the mitochondria are still producing ATP. This leads to a high rate of false positives in redox-based assays 3[3].

Interference Cmpd Methyl 5-(2-chloroethyl)- 1,2-oxazole-3-carboxylate Electrophile 2-Chloroethyl Group (Electrophilic) Cmpd->Electrophile Isoxazole Isoxazole Core (Pharmacophore) Cmpd->Isoxazole GSH Intracellular GSH Depletion (Altered Redox State) Electrophile->GSH Alkylation Target Target Protein Binding Isoxazole->Target Affinity RedoxAssay Redox Assays (MTT/Resazurin) FALSE POSITIVE TOXICITY GSH->RedoxAssay Reduces signal independently of death ATPAssay ATP Assays (CellTiter-Glo) TRUE VIABILITY READOUT Target->ATPAssay Accurate metabolic collapse measurement

Caption: Mechanistic divergence showing how the 2-chloroethyl moiety causes false positives in redox assays.

Comparative Analysis of Viability Assays

To establish a reproducible screening cascade for reactive isoxazoles, we must objectively compare the three most common viability platforms. The data below summarizes their performance metrics when challenged with electrophilic compounds.

Assay PlatformReadout MechanismInterference Risk (Alkylating Agents)Sensitivity (Limit of Detection)Verdict for Isoxazole Screening
MTT / CCK-8 Dehydrogenase-mediated tetrazolium reduction to formazanHigh (Highly susceptible to GSH/redox depletion artifacts)~1,000 cells/wellNot Recommended. High risk of artifactual IC50 shifts.
Resazurin (AlamarBlue) Diaphorase-mediated reduction to fluorescent resorufinModerate (Better than MTT, but still relies on redox state)~100 cells/wellSecondary Use Only. Can be used with strict background controls.
CellTiter-Glo® 2.0 Luciferase-mediated ATP quantification post-lysisLow (Direct lysis bypasses cytosolic redox fluctuations)~15 cells/wellGold Standard. Highly reproducible and chemically orthogonal.

Because ATP is the universal biomarker of metabolically active cells and its measurement via luciferase is independent of the cell's immediate reducing potential, ATP-based assays are the most robust choice 4[4].

The Self-Validating Experimental Workflow

A protocol is only scientifically rigorous if it is self-validating. To ensure that the viability drop observed is genuinely caused by Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate and not by edge effects, compound auto-luminescence, or reagent degradation, the following workflow pairs a primary ATP screen with an orthogonal phenotypic imaging step.

Workflow Seed Seed Cells (96/384-well plate) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (24 - 72h) Dose->Incubate Split Assay Selection Incubate->Split CTG Primary Screen: CellTiter-Glo 2.0 (ATP) Split->CTG High Throughput Metabolic Readout Imaging Orthogonal Screen: Hoechst / PI Imaging Split->Imaging Phenotypic Validation

Caption: Dual-assay workflow ensuring orthogonal validation of cell viability independent of redox state.

Protocol A: Primary High-Throughput ATP Assay (CellTiter-Glo 2.0)

Causality Note: We utilize a single-addition, homogeneous lysis buffer to instantly halt cellular metabolism and release ATP, preventing the test compound from causing secondary stress responses during the assay readout phase.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Include the following self-validating controls:

    • Vehicle Control: 0.1% DMSO (Defines 100% viability).

    • Positive Control: 1 µM Staurosporine (Defines 0% viability; used to calculate the Z'-factor).

    • Background Control: Media + Compound (No cells; rules out compound auto-luminescence).

  • Compound Dosing: After 24 hours of attachment, treat cells with Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate in a 10-point dose-response curve (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Critical: Temperature gradients across the plate will cause severe edge effects in luciferase kinetics.

  • Reagent Addition: Add 100 µL of RT CellTiter-Glo 2.0 reagent to each well.

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.

Protocol B: Orthogonal Phenotypic Validation (Hoechst / PI Co-staining)

Causality Note: Because ATP assays measure metabolic collapse, we must confirm physical cell death (membrane rupture) to rule out cytostatic effects. Propidium Iodide (PI) only enters cells with compromised membranes, providing a direct physical count of dead cells.

Step-by-Step Methodology:

  • Preparation: Run a parallel 96-well plate identical to Protocol A (black-walled, clear-bottom).

  • Dye Addition: At the end of the 72-hour compound incubation, add Hoechst 33342 (final concentration 1 µg/mL) and Propidium Iodide (final concentration 1 µg/mL) directly to the culture media.

  • Incubation: Protect from light and incubate for 20 minutes at 37°C.

  • Imaging: Image the plate using a High-Content Screening (HCS) system.

    • DAPI Channel (Hoechst): Quantifies total cell nuclei (Total Cell Count).

    • Texas Red Channel (PI): Quantifies dead cells (Dead Cell Count).

  • Analysis: Calculate viability as: ((Total Cells - Dead Cells) / Total Cells) * 100. Correlate this physical viability percentage with the ATP-derived IC50 to confirm the compound's mechanism of action.

References

  • ChemScene. 2731011-24-6 | Methyl 5-(2-chloroethyl)
  • Universidad de Valladolid (UVa). Alternatives to MTT Assay in Cell Viability Assessments - 4B.
  • Promega Corporation. CellTiter-Glo® 2.0 Cell Viability Assay.
  • PubMed / National Institutes of Health.

Sources

Benchmarking Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate: A Comparative Guide for Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic utility, orthogonal reactivity, and structural benchmarking

Introduction and Structural Rationale

Isoxazole-3-carboxylates are privileged heterocyclic scaffolds in medicinal chemistry. They are frequently utilized as foundational building blocks in the development of potent anti-tubercular (anti-TB) agents (1[1]) and selective inhibitors of the System xc− transporter (2[2]).

When designing complex libraries, the choice of the C5-alkyl substituent is critical. Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate (CAS: 2731011-24-6) offers a highly versatile bipartite reactive system. The causality behind selecting a 2-chloroethyl spacer over a direct methyl or chloromethyl group lies in both synthetic decongestion and spatial pharmacophore extension:

  • Steric Decongestion for SN2 Reactions: The chloromethyl derivative (C1 spacer) places the electrophilic carbon immediately adjacent to the electron-withdrawing isoxazole ring. While highly reactive, it is prone to competing E2 eliminations and rapid solvolysis. The 2-chloroethyl analog (C2 spacer) isolates the electrophilic center from the aromatic system's inductive pull, favoring clean SN2 nucleophilic substitutions with amines, azides, and thiols.

  • Target Pocket Penetration: In biological systems, the isoxazole-3-carboxylate core anchors the molecule via hydrogen bonding. The extended 2-chloroethyl chain allows downstream functional groups to project deeper into adjacent lipophilic pockets, a mechanism validated in homology models of xCT inhibitors (2[2]) and anti-TB compounds designed to evade innate efflux machinery (3[3]).

Pathway Target Biological Target (e.g., System xc- / Mtb Gyrase) Isoxazole Isoxazole Core (H-Bond Acceptor/Donor) Isoxazole->Target Core Affinity Ester C3-Carboxylate (Pharmacophore Anchor) Ester->Target H-Bonding Alkyl C5-(2-Chloroethyl) (Lipophilic Pocket Penetration) Alkyl->Target Hydrophobic Interaction

Fig 1. Pharmacophore mapping of isoxazole-3-carboxylate derivatives in target binding.

Benchmarking Data: Reactivity and Physicochemical Profiling

To objectively evaluate performance, we benchmark Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate against standard reference analogs often used in the regioselective synthesis of functionalized building blocks (4[4]).

Table 1: Reactivity & Synthetic Utility Benchmarking
Scaffold / Reference CompoundNucleophilic Amination YieldOrthogonal Saponification YieldStructural Advantage / Limitation
Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate 85–90% >95% Optimal C2 spacer; minimizes steric hindrance during SN2.
Methyl 5-(chloromethyl)isoxazole-3-carboxylate60–70%~80%Prone to E2 elimination and rapid solvolysis; high steric clash.
Methyl 5-methylisoxazole-3-carboxylateN/A (Requires radical halogenation)>95%Highly stable but lacks direct functionalization handles.
Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylateN/A>90%Excellent metabolic stability; used for fluorinated analog benchmarking.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize protocols that build in their own validation steps. The true value of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate lies in its orthogonal reactivity, allowing independent modification of the C5-alkyl chain and the C3-ester.

Workflow A Methyl 5-(2-chloroethyl) isoxazole-3-carboxylate B Nucleophilic Substitution (Amines, Azides, Thiols) A->B Handle 1 (C5) C Ester Saponification (LiOH / THF / H2O) A->C Handle 2 (C3) D Downstream Amide Coupling B->D C->D

Fig 2. Orthogonal reactivity workflow of Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate.

Protocol A: Chemoselective Nucleophilic Amination of the 2-Chloroethyl Group

Objective: Substitute the terminal chloride with a secondary amine while preserving the methyl ester. Mechanistic Causality: Using a mild base (K2CO3) in a polar aprotic solvent (DMF) ensures the nucleophile attacks the aliphatic chloride without hydrolyzing the C3-ester. The addition of NaI triggers an in situ Finkelstein reaction, converting the chloride to a more reactive iodide, which kinetically favors the SN2 pathway over elimination.

  • Initiation: Dissolve Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Activation: Add anhydrous K2CO3 (2.0 eq) and a catalytic amount of NaI (0.1 eq).

  • Substitution: Add the target secondary amine (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 60°C for 4-6 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.6) is fully consumed, replaced by a new, more polar spot (Rf ~0.3).

  • Workup: Quench with ice-cold water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Orthogonal Saponification of the C3-Carboxylate

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid for downstream amide coupling, leaving the C5-alkyl chain intact. Mechanistic Causality: LiOH is a significantly milder base than NaOH or KOH. Its use prevents unwanted side reactions (such as dehydrohalogenation or ring-opening) at the C5 position.

  • Initiation: Dissolve the isoxazole derivative in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Hydrolysis: Add LiOH·H2O (1.5 eq) portion-wise at 0°C.

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Isolation & Validation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3. Extract with EtOAc (3x). The successful formation of the carboxylic acid is validated by the disappearance of the methyl ester singlet (~3.9 ppm) in 1H NMR.

Conclusion

Benchmarking data clearly indicates that Methyl 5-(2-chloroethyl)isoxazole-3-carboxylate outperforms traditional short-chain analogs. By offering superior chemoselectivity and a highly valuable C2 spatial linker, it minimizes steric clashes during late-stage functionalization. This makes it an optimal starting material for generating complex, broad-spectrum antimicrobial libraries () and specialized transporter inhibitors.

References

  • Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety. SciELO. [Link]

  • Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model. NIH / PMC.[Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. NIH / PubMed.[Link]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. ACS Publications. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications.[Link]

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Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Hazard Causality

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate (CAS: 2731011-24-6) is a highly reactive halogenated heterocycle widely utilized as an electrophilic building block in medicinal chemistry and drug development.

Mechanistic Hazard Profile: The inherent danger of this compound lies in its structure. The molecule features a 1,2-oxazole (isoxazole) core conjugated with a methyl ester and a 2-chloroethyl aliphatic chain. The primary chloride acts as a potent alkylating agent. In biological environments, the electrophilic 2-chloroethyl group is highly susceptible to nucleophilic attack by the N7 position of guanine in DNA or thiol groups in proteins, leading to irreversible cross-linking and cellular toxicity. Consequently, alkylating agents present strong evidence of carcinogenicity, mutagenicity, and teratogenicity[1].

Furthermore, halogenated isoxazole derivatives frequently carry GHS classifications for Acute Toxicity (Oral/Dermal/Inhalation), Skin Corrosion/Irritation, and Specific Target Organ Toxicity[2]. The lipophilic nature of the ester and isoxazole core accelerates transdermal penetration, meaning standard handling procedures are insufficient.

Causality-Driven PPE Strategy

Standard laboratory Personal Protective Equipment (PPE) cannot withstand concentrated alkylating agents. Your protective matrix must account for both the chemical's permeation kinetics and its reactivity.

The Rationale for Double-Gloving: Alkyl chlorides can rapidly degrade standard latex or thin nitrile. A double-glove system ensures that if the outer nitrile layer is breached by a solvent vehicle (e.g., DMF or DCM), the inner neoprene layer provides a secondary chemical barrier against the alkylating agent. If gloves are suspected to be contaminated, they must be replaced immediately, as the chemical will continue to diffuse through the material even after the surface is wiped[3].

Quantitative PPE Specifications
PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough TimeReplacement Frequency
Outer Gloves Nitrile (Extended Cuff)8 mil (0.2 mm)> 240 minutesEvery 2 hours or post-contamination
Inner Gloves Neoprene5 mil (0.12 mm)> 120 minutesDaily or upon outer glove breach
Eye Protection Polycarbonate GogglesANSI Z87.1+N/AInspect daily prior to use
Face Protection Full Face ShieldClear PETGN/AWear during active powder transfer
Respirator Half-Mask with OV CartridgeNIOSH P100/OVN/A40 hours of use or every 30 days

Operational Workflow and Containment

HandlingProtocol N1 Risk Assessment & PPE Donning N2 Primary Containment (Fume Hood / BSC) N1->N2 N3 Material Transfer & Weighing N2->N3 N4 Accidental Spill? N3->N4 N5 Spill Response Protocol (Damp Wipe & IPA) N4->N5 Yes N6 Reaction Execution (Closed System) N4->N6 No N8 Halogenated Waste Segregation N5->N8 Waste Collection N7 Chemical Quenching (Nucleophilic Deactivation) N6->N7 N7->N8

Figure 1: Operational workflow and spill response logic for halogenated isoxazoles.

Self-Validating Experimental Protocols

To build a fail-safe environment, every handling and disposal procedure must be "self-validating"—meaning the protocol inherently confirms its own success before the operator moves to the next step.

Protocol A: Enclosed Weighing and Transfer

Objective: Prevent aerosolization and inhalation of the reactive compound.

  • Preparation: Establish a designated weighing station within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Mitigation: Use an anti-static, zero-charge spatula. Halogenated organics can hold static charges, leading to unpredictable dispersion.

  • Sealed Transfer: Tare a septum-capped vial. Remove the cap, transfer the Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate, and immediately recap.

  • Self-Validation Check: The material is only permitted to be moved out of the primary containment zone if it is fully dissolved in a solvent or sealed within a closed system.

Protocol B: In-Situ Quenching and Waste Deactivation

Objective: Chemically deactivate the alkylating hazard prior to disposal.

  • Reagent Preparation: Prepare a 1M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Nucleophilic Displacement: Slowly add the thiosulfate solution to the reaction vessel containing residual Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate. The thiosulfate acts as a strong nucleophile, displacing the primary chloride via an SN​2 mechanism and neutralizing the alkylating threat.

  • Self-Validation Check: Stir the mixture for 2 hours at room temperature. Extract a 10 μ L aliquot and analyze via LC-MS or TLC. The protocol is validated when the parent mass ( m/z 189.6) is completely absent, confirming total deactivation.

  • Segregation: Transfer the deactivated mixture to a clearly labeled, vented "Halogenated Aqueous Waste" carboy[4].

Emergency Spill Response

A failure in disposal and spill protocols is a failure in the entire laboratory safety system. If Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is spilled outside of containment:

  • Do NOT Sweep Dry: Sweeping solid halogenated heterocycles generates massive, highly concentrated, and invisible aerosol clouds[5].

  • Damp Wipe Method: Gently place a paper towel dampened with water or a mild surfactant directly over the spill. Allow the moisture to bind the particulates, then wipe inward toward the center of the spill[5].

  • Solvent Wash: Follow up with an isopropanol wipe to dissolve and remove any residual lipophilic compound from the surface[5].

  • Disposal: Place all contaminated wipes into a sealed hazardous waste bag and dispose of them in designated safety waste systems[4].

Sources

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